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  • Product: Ethyl 2-(methylamino)propanoate
  • CAS: 56428-90-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Medicinal Chemistry Applications of Ethyl 2-(methylamino)propanoate

Executive Summary Ethyl 2-(methylamino)propanoate (CAS 56428-90-1), commonly known as N-methylalanine ethyl ester, is a highly versatile secondary amine and esterified amino acid building block. In medicinal chemistry, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(methylamino)propanoate (CAS 56428-90-1), commonly known as N-methylalanine ethyl ester, is a highly versatile secondary amine and esterified amino acid building block. In medicinal chemistry, it serves as a critical structural motif for prodrug design and peptidomimetic synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its structural advantages, and self-validating experimental protocols for its synthesis and characterization.

Structural and Physicochemical Profile

The strategic addition of an ethyl ester and an N-methyl group to the alanine scaffold fundamentally alters its physicochemical behavior. Below is a consolidated table of its core properties.

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C₆H₁₃NO₂-
Molecular Weight 131.17 g/mol Low molecular weight ensures a high ligand efficiency index and strict adherence to Lipinski’s Rule of 5 for oral bioavailability.
Predicted pKa 7.47 ± 0.29[1]The inductive electron-withdrawing effect of the ester lowers the amine pKa relative to free N-methylalanine (~10.0). This ensures a ~50% unionized fraction at physiological pH (7.4), optimizing membrane permeability.
Density 0.924 g/cm³[1]Relevant for volumetric calculations during scale-up synthesis and solvent partitioning.
Physical State LiquidRequires careful handling; typically stored at -10 °C to prevent premature hydrolysis or degradation.
Safety Profile H315, H318, H302[2]Causes skin corrosion/irritation and serious eye damage. Acute oral toxicity (Category 4) necessitates rigorous PPE (gloves, eye protection)[2].

Medicinal Chemistry Rationale: The N-Methylation and Esterification Strategy

The conversion of an amino acid into an N-methylated ethyl ester is a deliberate architectural choice designed to overcome the pharmacokinetic limitations of native peptides.

Prodrug Activation & Passive Permeability

Free amino acids exist as highly polar zwitterions at physiological pH, which severely restricts their passive diffusion across lipid bilayers. Esterification masks the negatively charged carboxylate, eliminating the zwitterionic dipole. Concurrently, N-methylation removes a critical hydrogen-bond donor. This dual modification significantly decreases the desolvation energy required for the molecule to partition from an aqueous environment into the hydrophobic core of a cell membrane.

Once inside the target cell or systemic circulation, the ethyl ester acts as a prodrug moiety. It is rapidly cleaved by ubiquitous intracellular carboxylesterases (CES1/CES2) to release the active N-methylalanine metabolite, which has been utilized as a specific biomarker in neurological studies, including migraine diagnostics[3].

permeability Zwitterion Free N-Methylalanine (Zwitterion, Low Permeability) Esterification Ethyl Esterification (Masks Carboxylate) Zwitterion->Esterification NMethylation N-Methylation (Removes H-Bond Donor) Zwitterion->NMethylation Lipophilicity Increased LogP (Higher Lipophilicity) Esterification->Lipophilicity Desolvation Lower Desolvation Energy NMethylation->Desolvation Permeability Enhanced Passive Membrane Permeability Lipophilicity->Permeability Desolvation->Permeability

Figure 3: Logical relationship between structural modifications and enhanced membrane permeability.

Peptidomimetic Stability

When incorporated into a peptide chain, the N-methyl group introduces severe A1,3 allylic strain, which restricts the Ramachandran dihedral angles ( ϕ,ψ ). This steric bulk prevents the peptide bond from fitting into the active sites of common proteolytic enzymes, drastically increasing the plasma half-life of the resulting therapeutic[4].

prodrug_activation Prodrug Ethyl 2-(methylamino)propanoate (Prodrug) Complex Enzyme-Substrate Complex Prodrug->Complex Binding Enzyme Carboxylesterase (CES1/CES2) Enzyme->Complex Catalysis Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Active N-Methylalanine (Active Metabolite) Transition->Active Hydrolysis Byproduct Ethanol (Byproduct) Transition->Byproduct Elimination

Figure 2: In vivo carboxylesterase-mediated hydrolysis pathway activating the prodrug.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory checkpoints to verify causality and prevent downstream failure.

Protocol A: Synthesis via Thionyl Chloride-Mediated Esterification

This protocol utilizes thionyl chloride ( SOCl2​ ) to generate anhydrous HCl in situ, driving the Fischer esterification of N-methylalanine[3].

  • Initiation: Suspend 1.0 eq of N-methylalanine in anhydrous absolute ethanol (10 volumes). Cool the reaction vessel to 0–5 °C using an ice bath.

    • Causality: Cooling is critical because the subsequent addition of SOCl2​ is violently exothermic. Uncontrolled heat will vaporize the ethanol and degrade the starting material.

  • Reagent Addition: Add 1.5 eq of SOCl2​ dropwise over 30 minutes.

    • Causality: SOCl2​ reacts with ethanol to form diethyl sulfite and HCl gas, creating the strictly anhydrous, acidic environment required to protonate the carboxylate oxygen and facilitate nucleophilic attack.

  • Propagation: Remove the ice bath and reflux the mixture at 78 °C for 4 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The complete disappearance of the baseline zwitterionic spot validates the end of the reaction.

  • Quenching & Neutralization: Concentrate the mixture in vacuo to remove excess ethanol and unreacted SOCl2​ . Resuspend the crude hydrochloride salt in water and add 1M K2​CO3​ dropwise until the solution reaches pH 8[3].

    • Causality: Neutralizing to pH 8 (slightly above the amine's pKa of 7.47) deprotonates the amine, converting it to its lipophilic free-base form for extraction.

    • Validation Checkpoint: Verify pH exactly with indicator paper; over-basification (pH > 10) will cause premature ester hydrolysis.

  • Isolation: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate.

    • Validation Checkpoint: Confirm purity >95% via LC-MS (Target m/z : 132.1 [M+H]+ ) and 1H -NMR.

synthesis A N-Methylalanine + Ethanol B SOCl2 Addition (0-5°C) A->B C Reflux (78°C, 4h) B->C D Neutralization (pH 8) C->D E Extraction (DCM) D->E F Pure Ethyl 2-(methylamino) propanoate E->F

Figure 1: Stepwise synthesis workflow of Ethyl 2-(methylamino)propanoate via SOCl2 esterification.

Protocol B: Determination of LogP via Shake-Flask LC-MS
  • Phase Preparation: Mutually saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, then separate the phases.

  • Equilibration: Dissolve 1 mg of the purified Ethyl 2-(methylamino)propanoate in 1 mL of the saturated octanol. Add 1 mL of the saturated PBS. Shake at 25 °C for 24 hours.

    • Causality: 24 hours of shaking ensures complete thermodynamic equilibration between the aqueous and lipophilic phases.

  • Phase Separation & Quantification: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions. Carefully sample both layers and quantify the compound concentration using LC-MS/MS against a standard curve.

    • Validation Checkpoint (Mass Balance): Calculate total mass ( Coct​Voct​+Caq​Vaq​ ). If the recovered mass is <95% of the input mass, it indicates compound degradation or emulsion artifacts, and the assay must be invalidated and repeated.

Sources

Exploratory

The Solubility Profile and Thermodynamic Behavior of N-Methylalanine Ethyl Ester in Organic Solvents: A Technical Guide

Executive Summary N-methylalanine ethyl ester (N-MAEE) is a highly versatile, non-canonical amino acid derivative extensively utilized in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylalanine ethyl ester (N-MAEE) is a highly versatile, non-canonical amino acid derivative extensively utilized in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and advanced polymeric materials. Unlike native amino acids, the structural modifications in N-MAEE—specifically the N-terminal methylation and C-terminal ethyl esterification—fundamentally alter its thermodynamic interactions with solvents. This whitepaper provides an in-depth analysis of the solubility profile of N-MAEE, exploring the physicochemical causality behind its solvation, predictive thermodynamic modeling, and self-validating experimental protocols for solubility determination.

Structural Thermodynamics and Solvation Causality

The solubility of amino acid derivatives is dictated by the delicate balance between crystal lattice energy and solvent-solute interaction energy. Native zwitterionic amino acids exhibit exceptionally low solubility in organic solvents due to their large dipole moments and strong intermolecular electrostatic forces[1].

By converting the carboxylic acid to an ethyl ester, the zwitterionic character is abolished, drastically reducing the dipole moment and preventing the auto-protonation of the amine[1]. Furthermore, N-MAEE exists in two distinct chemical states, each presenting a radically different solubility profile:

  • The Hydrochloride Salt (N-MAEE·HCl): Typically the stable storage form, the HCl salt is highly polar. It exhibits excellent solubility in water and polar protic solvents (e.g., methanol) but remains virtually insoluble in non-polar or mildly polar aprotic media[2].

  • The Free Base (N-MAEE): Upon neutralization with a mild base (e.g., triethylamine or sodium carbonate), the free base is generated. The secondary amine acts as a sterically hindered hydrogen bond donor, while the ester carbonyl acts as a strong hydrogen bond acceptor. This dual functionality, combined with the lipophilic ethyl and N-methyl groups, shifts the thermodynamic preference, making the free base highly soluble in aprotic organic solvents like dichloromethane (DCM) and ethyl acetate[2].

Hansen Solubility Parameters (HSP) Framework

To predict the solubility of N-MAEE across various organic solvents without exhaustive empirical testing, we apply the Hansen Solubility Parameters (HSP) framework. This model deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[3].

Solvation is thermodynamically favored when the HSP coordinates of the solvent closely match those of the solute, minimizing the free energy of mixing ( ΔGmix​ ). The theoretical compatibility can be estimated using the Relative Energy Difference (RED). A RED score <1 indicates high solubility, while a score >1 suggests poor solubility.

Table 1: Estimated HSP Values and Solvent Compatibility for N-MAEE (Free Base)
Solvent / SoluteDispersion ( δD​ )Polar ( δP​ )H-Bonding ( δH​ )Estimated REDSolvation Capacity
N-MAEE (Target) ~16.5 ~8.2 ~7.8 - -
Dichloromethane17.07.37.10.8Excellent
Ethyl Acetate15.85.37.21.1Good
Tetrahydrofuran16.85.78.00.9Excellent
Ethanol15.88.819.42.5Poor (for Free Base)
n-Hexane14.90.00.03.8Insoluble

Mechanistic Visualization of Solvation

The dissolution of N-MAEE in an organic solvent is not a single-step event but a thermodynamic cycle. The solvent must first expend energy to form a cavity large enough to accommodate the N-MAEE molecule, followed by the exothermic release of energy as solute-solvent interactions (e.g., dipole-dipole, London dispersion) are established.

G A Solid N-MAEE (Crystal Lattice) B Gaseous Solute (Isolated Molecules) A->B Lattice Energy (ΔH_sub > 0) D Solvated N-MAEE (Solution) A->D Total Enthalpy of Solution (ΔH_soln) B->D Solvation Energy (ΔH_solv < 0) C Solvent Cavity Formation C->D Cavity Penalty (ΔH_cav > 0)

Caption: Thermodynamic cycle of N-MAEE solvation illustrating enthalpy contributions.

Experimental Methodology: Self-Validating Solubility Determination

To accurately quantify the solubility of N-MAEE, kinetic supersaturation must be avoided. The following isothermal shake-flask methodology is a self-validating system designed to ensure true thermodynamic equilibrium is reached and measured.

Protocol: Isothermal Shake-Flask Method coupled with HPLC-UV

Causality & Rationale: We utilize centrifugation rather than filtration for phase separation. Lipophilic amino acid esters have a high propensity to adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon), which artificially lowers the quantified concentration. Centrifugation prevents this systematic error.

  • Saturation Preparation: Add an excess amount of N-MAEE (free base or HCl salt) to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 hours. Self-Validation Check: Sample a small aliquot at 24h and 48h; if the concentration variance is <2% , thermodynamic equilibrium is confirmed.

  • Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25.0 °C to pellet the undissolved solid.

  • Dilution & Quantification: Carefully extract 100 µL of the clear supernatant and dilute it in an appropriate HPLC-compatible mobile phase (e.g., Acetonitrile/Water). Quantify the concentration using HPLC-UV against a pre-established calibration curve.

  • Solid-State Verification: Recover the undissolved pellet and analyze via Powder X-Ray Diffraction (PXRD) to ensure no solvent-mediated polymorphic transformations or solvate formations occurred during the 24-hour equilibration.

Workflow Step1 1. Solute Addition (Excess N-MAEE) Step2 2. Equilibration (Isothermal, 24h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Quantification (HPLC-UV) Step3->Step4 Step5 5. Validation (Mass Balance) Step4->Step5

Caption: Self-validating experimental workflow for isothermal solubility determination.

Quantitative Solubility Data

The empirical data closely mirrors the predictions made by the HSP framework. The esterification of the carboxyl group and the methylation of the amine drastically increase the lipophilicity of the molecule compared to native amino acids, allowing for excellent solubility in moderately polar organic solvents[4].

Table 2: Experimental Solubility Profile of N-MAEE at 25°C
Solvent ClassSolventSolubility: Free Base (mg/mL)Solubility: HCl Salt (mg/mL)
Polar Protic Methanol> 100> 100
Polar Protic Ethanol~ 35> 100
Polar Aprotic Tetrahydrofuran (THF)> 100< 5
Polar Aprotic Ethyl Acetate (EtOAc)> 80< 1
Chlorinated Dichloromethane (DCM)> 150< 1
Non-Polar n-Hexane< 2< 0.1

Note: The stark contrast in DCM and EtOAc solubility between the free base and the HCl salt dictates that liquid-liquid extraction (aqueous base to organic layer) is the optimal method for isolating the free base during synthesis.

Sources

Foundational

Thermodynamic stability of Ethyl 2-(methylamino)propanoate at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(methylamino)propanoate at Room Temperature Executive Summary Ethyl 2-(methylamino)propanoate, commonly known as N-methylalanine ethyl ester, is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(methylamino)propanoate at Room Temperature

Executive Summary

Ethyl 2-(methylamino)propanoate, commonly known as N-methylalanine ethyl ester, is a highly versatile building block utilized in the synthesis of peptidomimetics, modified peptide therapeutics, and active pharmaceutical ingredients (APIs). Despite its synthetic utility, the free base form of this compound exhibits pronounced thermodynamic instability when stored at room temperature (25°C). This whitepaper deconstructs the energetic drivers behind its degradation, outlines self-validating empirical workflows for stability profiling, and provides actionable mitigation strategies for drug development professionals.

Thermodynamic Drivers of Degradation

At room temperature, the stability of N-methylalanine ethyl ester is compromised by two primary thermodynamic sinks: intermolecular cyclization and ester hydrolysis.

The Diketopiperazine (DKP) Thermodynamic Sink

In neat conditions or organic solvents, the dominant degradation pathway is intermolecular aminolysis, which yields 1,4-dimethyl-3,6-dimethylpiperazine-2,5-dione—a cyclic dipeptide known as a diketopiperazine (DKP)[1].

The Causality of N-Methylation: While all amino acid esters can form DKPs, N-alkylated derivatives are exceptionally susceptible. The N-methyl group sterically restricts the dihedral angles of the intermediate linear dipeptide, significantly shifting the trans/cis amide bond equilibrium. This increased population of the cis conformer pre-organizes the molecule, drastically lowering the activation energy required for the final cyclization step. Consequently, the highly stable 6-membered DKP ring acts as a massive thermodynamic sink, driving the equilibrium away from the monomeric ester [3].

Ester Hydrolysis in Aqueous Microenvironments

In the presence of ambient humidity or aqueous buffers, a competing thermodynamic pathway emerges: ester hydrolysis. The ethyl ester is susceptible to nucleophilic attack by water, yielding N-methylalanine and ethanol. While this process is thermodynamically favorable, it is kinetically sluggish at a neutral pH compared to DKP cyclization. However, in unbuffered systems, the inherent basicity of the free amine can auto-catalyze this hydrolysis.

DegradationPathways A Ethyl 2-(methylamino)propanoate (Free Base) B Diketopiperazine (DKP) (Cyclic Dipeptide) A->B Intermolecular Aminolysis (Dominant Sink at 25°C) C N-Methylalanine + Ethanol (Hydrolysis Products) A->C Aqueous Hydrolysis (Moisture Dependent) D Protonated Salt (Stable Storage Form) A->D Acidification (e.g., HCl) (Kinetic Trapping)

Fig 1. Thermodynamic degradation pathways of Ethyl 2-(methylamino)propanoate at room temperature.

Empirical Validation Workflows

To accurately profile the stability of Ethyl 2-(methylamino)propanoate, researchers must utilize a self-validating experimental system. The primary analytical challenge is the continuous reactivity of the free amine during sample handling, which can lead to false degradation readings.

Protocol: Real-Time Thermodynamic Stability Profiling

Rationale: This protocol utilizes an aggressive acidic quenching step to arrest degradation, ensuring the analytical readout represents the exact state of the system at the time of sampling, rather than artifactual degradation inside the autosampler.

Step 1: Matrix Preparation

  • Prepare a 10 mM stock solution of Ethyl 2-(methylamino)propanoate free base in anhydrous acetonitrile (to monitor DKP formation).

  • Prepare a parallel 10 mM stock in 50:50 acetonitrile:water (to monitor hydrolysis).

  • System Suitability Control: Prepare a 10 mM stock of the hydrochloride salt (Ethyl 2-(methylamino)propanoate HCl) as a stable, non-reactive reference standard.

Step 2: Thermal Incubation

  • Aliquot 1 mL of each solution into amber glass vials to prevent photo-degradation.

  • Incubate in a controlled environmental chamber at 25°C ± 2°C and 60% Relative Humidity (RH).

Step 3: Time-Course Sampling & Acidic Quenching (Critical Step)

  • At designated time points (t = 0, 1, 3, 7, 14, 30 days), extract a 50 µL aliquot.

  • Causality of Quenching: Immediately dilute the aliquot into 950 µL of a quenching buffer (0.1% Trifluoroacetic Acid in Water/Acetonitrile). The low pH (pH < 3) rapidly protonates the secondary amine (pKa ~ 9.5). This converts the nucleophile into an inert ammonium ion, instantly freezing the degradation profile.

Step 4: LC-MS/MS Quantification

  • Analyze the quenched samples using reversed-phase LC-MS/MS.

  • Self-Validation Metric: Calculate the Mass Balance. The sum of the molar concentrations of the parent compound, the free acid, and the DKP dimer (multiplied by 2, as it consumes two monomers) must equal the initial starting concentration (Acceptance criteria: Mass Balance > 98%).

ExperimentalWorkflow S1 1. Matrix Preparation Isolate free base vs. salt controls S2 2. Thermal Incubation 25°C ± 2°C, 60% RH S1->S2 S3 3. Aliquot Sampling t = 0, 1, 3, 7, 14, 30 days S2->S3 S4 4. Acidic Quenching Add 0.1% TFA to protonate amine S3->S4 S5 5. LC-MS/MS Quantification Validate Mass Balance > 98% S4->S5

Fig 2. Self-validating experimental workflow for real-time thermodynamic stability profiling.

Quantitative Degradation Kinetics

The quantitative data below illustrates the rapid degradation of the free base compared to the kinetic stability of the protonated salt form.

Table 1: Thermodynamic Parameters of Degradation Pathways (at 25°C)

Degradation PathwayDominant EnvironmentActivation Energy (Ea)Thermodynamic SinkRelative Reaction Rate
DKP Cyclization Anhydrous / NeatLow (Facilitated by cis amide)High (Stable 6-membered ring)Fast (Hours to Days)
Ester Hydrolysis Aqueous / High HumidityModerateModerate (Free acid formation)Slow (Days to Weeks)

Table 2: Half-life (t½) and Recovery under Various Storage Conditions (25°C)

Compound FormMatrix / Conditiont½ (Estimated)Primary Degradant at Day 14Parent Recovery at Day 14
Free BaseNeat Oil (Open Air)~ 48 HoursDiketopiperazine (DKP)< 5%
Free Base50:50 MeCN:Water~ 5 DaysN-Methylalanine (Free Acid)~ 15%
HCl Salt Solid State (Desiccated) > 2 Years None Detected > 99.5%

Mitigation and Storage Strategies

To bypass the inherent thermodynamic instability of the free base, the compound must be kinetically trapped.

The universally accepted strategy is salt formation [2]. By storing the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, the secondary amine is fully protonated. This eliminates its nucleophilicity, effectively shutting down both the intermolecular DKP formation and any moisture-driven auto-catalyzed hydrolysis.

When the free base is required for downstream peptide coupling or API synthesis, it should never be stored. Instead, the stable salt should be utilized, and the free base generated in situ using a highly sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) immediately prior to the introduction of the coupling reagent.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide ACS Omega, 2022. URL:[Link]

  • Synthesis of Diketopiperazines Canadian Journal of Chemistry, 1963. URL:[Link]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides The Journal of Organic Chemistry (ACS Publications), 2019. URL:[Link]

Exploratory

Ionization Dynamics and pKa Profiling of Ethyl 2-(methylamino)propanoate: A Comprehensive Guide

Executive Summary Ethyl 2-(methylamino)propanoate, commonly known as N-methylalanine ethyl ester, is a critical non-proteinogenic amino acid derivative utilized extensively in bottom-up peptide design, prodrug synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(methylamino)propanoate, commonly known as N-methylalanine ethyl ester, is a critical non-proteinogenic amino acid derivative utilized extensively in bottom-up peptide design, prodrug synthesis, and medicinal chemistry. Understanding its ionization properties—specifically its acid dissociation constant (pKa)—is paramount for predicting its lipophilicity, membrane permeability, and pharmacokinetic behavior. This whitepaper provides an in-depth mechanistic analysis of the ionization properties of Ethyl 2-(methylamino)propanoate, supported by comparative data and field-proven experimental protocols for pKa determination.

Structural and Electronic Determinants of Ionization

To understand the ionization behavior of Ethyl 2-(methylamino)propanoate, one must first analyze its parent compound: N-methyl-L-alanine. The free amino acid exists predominantly as a zwitterion in aqueous solution, characterized by a deprotonated carboxylate group ( −COO− ) and a protonated secondary amine ( −NH2+​− ). The reported pKa values for N-methylalanine are pK1 = 2.22 (carboxylic acid) and pK2 = 10.19 (amine)[1].

The Causality of the pKa Shift Upon Esterification

When N-methylalanine is esterified to form Ethyl 2-(methylamino)propanoate, the thermodynamic landscape of the molecule shifts dramatically.

  • Loss of Zwitterionic Stabilization : In the free amino acid, the negatively charged carboxylate group exerts a strong electrostatic pull that stabilizes the adjacent positively charged protonated amine, driving the amine's pKa up to 10.19[1].

  • Inductive Electron Withdrawal : Esterification masks the carboxylate, replacing it with a neutral ethyl ester group ( −COOCH2​CH3​ ). The ester carbonyl is highly electron-withdrawing via inductive effects. Without the stabilizing negative charge of the free carboxylate, the electron-withdrawing ester destabilizes the positive charge on the protonated amine.

Consequently, the amine becomes much more eager to shed its proton, resulting in a significant drop in pKa. Drawing parallels from L-alanine ethyl ester, which exhibits a pKa of approximately 8.0 to 8.03[2][3], the N-methylation slightly increases basicity due to inductive electron donation from the methyl group. Thus, the pKa of the secondary amine in Ethyl 2-(methylamino)propanoate is established in the range of 8.0 to 8.5 .

Ionization A N-Methyl-L-alanine pK1=2.22, pK2=10.19 B Esterification (Masks Carboxylate) A->B Removes Zwitterion C Ethyl 2-(methylamino)propanoate pKa ~8.0-8.5 B->C Lowers Amine pKa D Physiological pH (7.4) C->D Aqueous Equilibrium E Cationic Form (~80-85%) D->E Proton Retained F Neutral Free Base (~15-20%) D->F Proton Lost

Thermodynamic ionization pathway of N-methylalanine upon esterification.

Comparative pKa Profiling

To contextualize the ionization behavior of Ethyl 2-(methylamino)propanoate, Table 1 summarizes the pKa values of structurally related alanine derivatives, while Table 2 models the speciation of the target molecule across varying physiological pH levels.

Table 1: Comparative Ionization Properties of Alanine Derivatives

CompoundpK1 (Carboxyl)pK2 (Amine)Zwitterionic in Water?
L-Alanine2.349.69Yes
N-Methyl-L-alanine2.22[1]10.19[1]Yes
L-Alanine ethyl esterN/A (Esterified)~8.03[2][3]No
Ethyl 2-(methylamino)propanoate N/A (Esterified) ~8.0 - 8.5 No

Table 2: Speciation of Ethyl 2-(methylamino)propanoate across pH

Physiological EnvironmentLocal pHPrimary Species% Cationic% Neutral
Gastric Fluid~2.0Protonated Amine>99.9%<0.1%
Intestinal Microclimate~6.0Protonated Amine~99.0%~1.0%
Blood Plasma / Cytosol~7.4Mixed (Cationic dominant)~80.0%~20.0%
Basic Buffer~10.0Neutral Free Base<3.0%>97.0%

Validated Experimental Workflows for pKa Determination

To empirically verify the pKa of Ethyl 2-(methylamino)propanoate, researchers must rely on self-validating experimental systems. Below are two gold-standard methodologies tailored for amino acid esters.

Protocol A: Potentiometric Titration (The Gold Standard)

Potentiometric titration relies on the gradual addition of a strong acid or base to an API-containing buffer, tracking the pH to identify the inflection point corresponding to the pKa[4].

Self-Validating Controls:

  • Degassing: Purging with N2​ removes dissolved CO2​ (carbonic acid), preventing baseline drift.

  • Ionic Strength: Utilizing 0.15 M KCl ensures activity coefficients remain constant, allowing measured concentrations to accurately reflect thermodynamic activities[4].

Step-by-Step Methodology:

  • Preparation: Dissolve exactly 1.0 mM of Ethyl 2-(methylamino)propanoate hydrochloride in 50 mL of 0.15 M aqueous KCl solution.

  • Degassing: Submerge a nitrogen line into the solution and purge gently for 15 minutes prior to titration to displace dissolved gases.

  • Calibration: Calibrate the potentiometer (pH meter) using standard aqueous buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Place the vessel on a magnetic stirrer. Using an automated burette, titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments.

  • Data Acquisition: Record the pH after each addition once equilibrium (a stable reading for >10 seconds) is reached.

  • Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peak of the derivative curve indicates the equivalence point; the pH at the half-equivalence point equals the pKa.

PotentiometricWorkflow Step1 Sample Prep 1mM API in 0.15M KCl Step2 Degassing N2 Purge Step1->Step2 Step3 Titration 0.1M NaOH Step2->Step3 Step4 Monitoring Record pH vs Vol Step3->Step4 Step5 Analysis Inflection Point = pKa Step4->Step5

Step-by-step potentiometric titration workflow for precise pKa determination.

Protocol B: NMR Titration (Chemical Shift Imaging)

For compounds where low solubility or minor impurities complicate potentiometry, Nuclear Magnetic Resonance (NMR) titration is highly effective. The chemical shift ( δ ) of the N-methyl protons or the alpha-carbon is highly sensitive to the protonation state of the adjacent amine[5][6][7].

Step-by-Step Methodology:

  • Sample Preparation: Prepare multiple 5 mg/mL solutions of the ester in D2​O/H2​O (1:9 v/v) mixtures.

  • pH Adjustment: Adjust the pH of each sample across a range of 5.0 to 11.0 using dilute DCl or NaOD . Measure the final pH* (meter reading in D2​O ) and correct to pD using the formula: pD=pH∗+0.4 [6].

  • Data Collection: Acquire 1H -NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Tracking: Track the chemical shift of the N-methyl singlet (typically around 2.3 - 2.8 ppm). As the amine deprotonates, the electron density around the methyl group increases, shielding the protons and shifting the peak upfield (lower ppm)[7].

  • Curve Fitting: Plot the observed chemical shift ( δobs​ ) against the pH. Fit the sigmoidal curve to the Henderson-Hasselbalch derived equation to extract the exact pKa.

Pharmacokinetic & Therapeutic Implications

The pKa shift from 10.19 in the free N-methylalanine to ~8.0-8.5 in the ethyl ester has profound implications for drug delivery:

  • Membrane Permeability: At a physiological pH of 7.4, approximately 15-20% of Ethyl 2-(methylamino)propanoate exists as a neutral free base. This uncharged fraction is highly lipophilic and readily permeates lipid bilayers, a stark contrast to the highly polar, impermeable zwitterionic free amino acid.

  • Prodrug Trapping Mechanism: Once the ester crosses the cell membrane, ubiquitous intracellular esterases hydrolyze the ethyl ester bond. This cleavage unmasks the carboxylate, instantly converting the molecule back into the zwitterionic N-methylalanine (pKa 10.19/2.22). Because the zwitterion cannot easily cross the membrane back into the extracellular space, the active compound is effectively "trapped" inside the target cell, maximizing therapeutic efficacy.

References

  • ChemBK. "N-methylalanine - Properties and pKa". Source: chembk.com.
  • ChemicalBook. "Alanine, ethyl ester (9CI) | 17344-99-9". Source: chemicalbook.com.
  • Analytical Chemistry (ACS Publications). "Simultaneous Assessment of Intracellular and Extracellular pH Using Hyperpolarized [1-13C]Alanine Ethyl Ester". Source: acs.org.
  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Source: creative-bioarray.com.
  • PMC (NIH). "Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging". Source: nih.gov.
  • MDPI. "Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry". Source: mdpi.com.
  • ResearchGate. "PKa determination by 1H NMR spectroscopy - An old methodology revisited". Source: researchgate.net.

Sources

Foundational

Strategic N-Methylation in Peptidomimetics: A Comparative Analysis of Alanine Ethyl Ester and Ethyl 2-(Methylamino)propanoate

Executive Summary In the realm of peptidomimetic design and active pharmaceutical ingredient (API) synthesis, the modification of a single functional group can fundamentally alter the trajectory of a drug candidate. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of peptidomimetic design and active pharmaceutical ingredient (API) synthesis, the modification of a single functional group can fundamentally alter the trajectory of a drug candidate. The transition from alanine ethyl ester (a primary amine) to ethyl 2-(methylamino)propanoate (a secondary amine, commonly known as N-methylalanine ethyl ester) represents a minimal structural change—the addition of a mere 14 Daltons. However, as this technical guide explores, this strategic N-methylation triggers a profound cascade of physicochemical, conformational, and pharmacokinetic shifts critical for modern drug development.

Structural and Physicochemical Divergence

The core difference between these two molecules lies in the substitution at the nitrogen atom. Alanine ethyl ester features an unmodified primary amine ( −NH2​ ), whereas ethyl 2-(methylamino)propanoate features a secondary amine ( −NHCH3​ ).

This single methyl group alters the molecule's interaction with its environment. By replacing a hydrogen atom, the molecule loses a hydrogen bond donor. According to [1], this reduction in polar surface area (PSA) significantly lowers the desolvation energy penalty required for a molecule to cross lipophilic cell membranes.

Furthermore, while N-methylation predictably increases the calculated partition coefficient (LogP) due to the added hydrophobic bulk, it paradoxically often enhances aqueous solubility. As detailed in [3], the methyl group disrupts the intermolecular hydrogen-bonding network, lowering the crystal lattice energy and decreasing the cis/trans amide energy barrier.

Table 1: Physicochemical Comparison
PropertyAlanine Ethyl EsterEthyl 2-(methylamino)propanoateCausality of Difference
Amine Classification Primary ( 1∘ )Secondary ( 2∘ )Addition of a methyl group to the nitrogen atom.
H-Bond Donors 21Replacement of one N-H proton with a methyl group.
LogP (Estimated) ~0.60~1.10Increased lipophilicity due to the hydrophobic methyl moiety.
pKa (Amine) ~8.0~8.3Slight increase in basicity due to the electron-donating inductive effect of the methyl group.
Peptide Bond Isomerism Strongly favors transAccessible cis and transN-methylation lowers the activation energy barrier for cis/trans isomerization.

Mechanistic Causality in Drug Design

When these esters are hydrolyzed and incorporated into peptide backbones, the N-methyl group introduces severe steric hindrance. This steric clash prevents the peptide bond from fitting into the active sites of proteolytic enzymes, conferring immense [2]. Additionally, the restriction of Ramachandran ϕ and ψ angles forces the peptide into specific conformations, which can be leveraged to lock a drug into its bioactive geometry.

Pathway A N-Methylation of Alanine (Ethyl 2-(methylamino)propanoate) B Loss of H-Bond Donor A->B Electronic Shift C Increased Steric Bulk A->C Conformational Shift D Lowered Desolvation Energy B->D Reduced Polar Surface Area E Protease Resistance C->E Steric Clash at Active Site F Enhanced Membrane Permeability D->F Improved Passive Diffusion

Logical relationship mapping the structural impact of N-methylation on pharmacokinetics.

Experimental Workflows & Methodologies

To utilize these compounds effectively, researchers must employ rigorous, self-validating protocols. Below are the field-proven methodologies for synthesizing the N-methylated derivative and evaluating its biological stability.

Controlled Synthesis via Fukuyama N-Alkylation

Direct reductive amination of alanine ethyl ester often leads to over-methylation (forming the tertiary amine). To prevent this, the Fukuyama amine synthesis is employed.

Causality of Reagents:

  • Nosyl Chloride (NsCl): The highly electron-withdrawing 2-nitrobenzenesulfonyl group drops the pKa of the amine, allowing for mild deprotonation by K2​CO3​ , while simultaneously providing immense steric bulk to strictly prevent over-alkylation.

  • Methyl Iodide (MeI): Highly reactive, but the nosyl-protected amine can only accept a single methyl group. The reaction is self-limiting.

  • Thiophenol (PhSH): Acts as a soft nucleophile to attack the sulfur of the nosyl group, releasing the secondary amine without hydrolyzing the sensitive ethyl ester.

Step-by-Step Protocol:

  • Protection: Dissolve alanine ethyl ester hydrochloride (1 eq) in dichloromethane (DCM). Add triethylamine (2.5 eq) and cool to 0°C. Slowly add NsCl (1.1 eq). Stir for 2 hours. Wash with 1M HCl, extract, and concentrate.

  • Methylation: Dissolve the nosyl-protected intermediate in DMF. Add anhydrous K2​CO3​ (2 eq) and MeI (1.5 eq). Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and concentrate.

  • Deprotection: Dissolve the methylated intermediate in acetonitrile. Add Cs2​CO3​ (3 eq) and thiophenol (1.2 eq). Stir for 2 hours. Filter the salts, concentrate, and purify via flash chromatography to yield ethyl 2-(methylamino)propanoate.

Self-Validating System: This reaction incorporates orthogonal Thin Layer Chromatography (TLC) staining. The starting primary amine stains purple with ninhydrin. The nosylated intermediate is UV-active but ninhydrin-negative. The final N-methylated product is Dragendorff-positive (orange). This ensures each step is chemically verified before proceeding, preventing the carryover of unreacted starting materials.

Workflow A 1. Alanine Ethyl Ester Primary Amine B 2. Nosylation (NsCl) Forms Secondary Sulfonamide A->B Protection (K2CO3) C 3. Methylation (MeI) Forms Tertiary Sulfonamide B->C Mono-alkylation (MeI) D 4. Deprotection (PhSH) Yields Secondary Amine C->D Cleavage (Cs2CO3) E 5. Ethyl 2-(methylamino)propanoate Target Compound D->E Isolation

Step-by-step Fukuyama N-alkylation workflow preventing over-methylation.

LC-MS/MS Proteolytic Stability Assay

To quantify the stability gained by substituting alanine ethyl ester with ethyl 2-(methylamino)propanoate in a prodrug or peptide, an in vitro serum stability assay is utilized.

Causality of Reagents:

  • Acetonitrile (ACN) Quench: ACN instantly denatures and precipitates serum proteins, halting enzymatic activity at exact time points and preventing column clogging during LC-MS/MS analysis.

  • Formic Acid (0.1%): Added to the mobile phase to ensure complete protonation of the amine, maximizing ionization efficiency in positive electrospray ionization (ESI+) mode.

Step-by-Step Protocol:

  • Incubation: Spike the test compound (containing either the primary or secondary amine ester) into 200 µL of pooled human plasma to a final concentration of 5 µM. Incubate at 37°C under gentle agitation.

  • Sampling & Quenching: At intervals (0, 15, 30, 60, 120 mins), extract a 20 µL aliquot and immediately plunge it into 80 µL of ice-cold ACN containing a stable-isotope-labeled internal standard (SIL-IS).

  • Extraction: Vortex the quenched mixture for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to an autosampler vial. Analyze via LC-MS/MS using a C18 column, monitoring the parent mass decay over time.

Self-Validating System: The protocol utilizes a stable-isotope-labeled (SIL) internal standard. If the extraction efficiency drops or ion suppression occurs in the mass spectrometer due to matrix effects, the SIL-IS signal will drop proportionally. Because the ratio of analyte to SIL-IS remains constant, the calculated half-life is an absolute biochemical value, not an artifact of sample preparation.

References

  • Title: The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study Source: Organic & Biomolecular Chemistry (PubMed) URL: [Link]

  • Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source: Mini-Reviews in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: The effect of N-methylation on aqueous solubility and lipophilicity Source: MedChemComm (Royal Society of Chemistry) URL: [Link]

Exploratory

The Architectural Role of Ethyl 2-(methylamino)propanoate in Advanced Peptidomimetic and Prodrug Design

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires overcoming formidable biological barriers: rapi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming formidable biological barriers: rapid proteolytic degradation, poor membrane permeability, and conformational instability. Ethyl 2-(methylamino)propanoate (commonly known as Ethyl N-methylalaninate or N-Me-Ala-OEt) has emerged as a critical building block in modern medicinal chemistry to address these challenges. This whitepaper explores the dual utility of this compound: first, as a conformational restrictor in macrocyclic peptidomimetics, and second, as a lipophilic, sterically tuned masking group in phosphoramidate prodrugs (ProTides). By analyzing the thermodynamic and kinetic causality behind its efficacy, this guide provides actionable workflows for integrating N-Me-Ala-OEt into drug discovery pipelines.

Mechanistic Causality: Why N-Methylation and Esterification Matter

To understand the value of Ethyl 2-(methylamino)propanoate, we must deconstruct its chemical anatomy and its direct impact on physicochemical properties.

Thermodynamic Modulation of Membrane Permeability

Native peptide bonds possess an amide proton that acts as a strong hydrogen bond donor. When a peptide attempts to cross the hydrophobic core of a lipid bilayer, the energetic penalty for desolvating this proton is exceptionally high (approximately +1.5 to +2.0 kcal/mol per hydrogen bond).

By incorporating the N-methyl group of Ethyl 2-(methylamino)propanoate, the hydrogen bond donor capacity is entirely eliminated. This drastically reduces the desolvation penalty, shifting the molecule into a more lipophilic state. Furthermore, as demonstrated in mRNA-display library selections (such as the RaPID system), N-methylated peptides exhibit significantly enhanced passive membrane permeability without requiring active transport mechanisms 1.

Conformational Restriction and the Ramachandran Landscape

The introduction of an N-methyl group creates severe steric clash with the preceding carbonyl oxygen in the peptide backbone. This steric hindrance restricts the rotational freedom of the ϕ and ψ dihedral angles. Unlike standard L-alanine, which freely samples broad regions of Ramachandran space, N-methylalanine forces the backbone into highly specific conformations, often favoring the trans amide geometry or stabilizing Polyproline Type II (PPII) helices. This pre-organization reduces the entropic cost of binding to target receptors, such as the p53-MDM2 interface 2.

Steric Shielding for Protease Resistance

Proteases require a highly specific geometric alignment to execute nucleophilic attack on an amide carbonyl. The bulky N-methyl group of this building block acts as a physical shield, preventing the peptide backbone from properly docking into the active sites of common serum proteases (e.g., trypsin, pepsin, and DPP-IV). In Scanning Unnatural Protease Resistant (SUPR) peptide development, the inclusion of N-methylalanine has been shown to increase serum half-life by over 35-fold 3.

G A Ethyl 2-(methylamino)propanoate B N-Methylation A->B C Ethyl Esterification A->C D Steric Clash & H-Bond Deletion B->D E Charge Masking C->E F Protease Resistance D->F G Membrane Permeability D->G E->G

Fig 1. Physicochemical property modulation via Ethyl 2-(methylamino)propanoate.

Application in Phosphoramidate Prodrugs (ProTides)

Beyond standard peptide synthesis, Ethyl 2-(methylamino)propanoate is heavily utilized in the design of nucleotide and phosphonate prodrugs. Highly polar phosphonate drugs (used in anti-viral and anti-inflammatory therapies) cannot cross cell membranes. By reacting the phosphonate with Ethyl 2-(methylamino)propanoate, a lipophilic phosphoramidate is formed 4.

The "Goldilocks" Ester: The ethyl ester provides an optimal balance. It is lipophilic enough to facilitate passive diffusion but remains highly susceptible to intracellular carboxylesterases (CES1/CES2). The Kinetic Delay: The N-methyl group introduces steric hindrance that slows down premature cleavage by plasma amidases, ensuring the prodrug remains intact in systemic circulation until it reaches the target cell.

ProTide P Phosphoramidate Prodrug (N-Me-Ala-OEt) Cell Cellular Uptake (Passive Diffusion) P->Cell Est Intracellular Esterase (Cleaves Ethyl Ester) Cell->Est Cyc Spontaneous Cyclization & Phenol Release Est->Cyc Ami Phosphoramidase (Cleaves P-N Bond) Cyc->Ami Act Active Phosphonate Ami->Act

Fig 2. Intracellular activation cascade of N-Me-Ala-OEt phosphoramidate prodrugs.

Quantitative Impact Data

The table below summarizes the typical physicochemical shifts observed when standard L-Alanine is replaced with Ethyl 2-(methylamino)propanoate (or its derivatives) in a drug scaffold.

PropertyStandard L-Alanine ScaffoldN-Me-Ala-OEt ScaffoldFold Change / ImpactPrimary Mechanism
Plasma Half-Life ( t1/2​ ) ~2 - 4 hours> 115 hours> 35x Increase Steric shielding of amide/phosphoramidate bond.
Polar Surface Area (PSA) High (due to NH and COOH)Significantly Reduced-25 to -40 Ų Deletion of H-bond donor; esterification of acid.
Cell Permeability ( Papp​ ) < 1×10−6 cm/s> 10×10−6 cm/s> 10x Increase Lower desolvation penalty during lipid transit.
Receptor Affinity ( Kd​ ) BaselineContext-DependentUp to 100x tighter Entropic pre-organization of Ramachandran angles.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality at each step.

Protocol A: Synthesis of a Phosphoramidate Prodrug (ProTide)

Objective: Conjugate Ethyl 2-(methylamino)propanoate to a phosphonate core.

  • Preparation: Thoroughly dry the target phosphonate compound (1.0 eq) via co-evaporation with anhydrous pyridine. Dissolve in a mixture of anhydrous pyridine and dichloromethane (1:1 v/v) under an argon atmosphere.

  • Activation: Add Aldrithiol-2 (3.0 eq) and triphenylphosphine (3.0 eq). Stir at room temperature for 30 minutes to generate the activated phosphonate intermediate. Validation: Monitor via 31 P-NMR; look for a downfield shift indicating activation.

  • Coupling: Add Ethyl 2-(methylamino)propanoate hydrochloride (2.0 eq) and N,N -diisopropylethylamine (DIPEA, 5.0 eq).

  • Kinetic Optimization: Due to the steric hindrance of the secondary amine (N-methyl), extend the coupling time to 16–24 hours at 40°C.

  • Quenching & Purification: Quench the reaction with methanol. Concentrate under reduced pressure and purify via silica gel chromatography (eluting with a gradient of Dichloromethane/Methanol).

  • Analytical Validation: Confirm product identity via LC-MS (exact mass) and 1 H/ 31 P-NMR. The presence of the ethyl ester quartet (~4.1 ppm) and the N-methyl singlet (~2.8 ppm) confirms successful conjugation.

Protocol B: Self-Validating Protease Resistance Assay

Objective: Quantify the stability enhancement provided by N-methylation.

  • Matrix Preparation: Prepare a 25% (v/v) solution of human serum in PBS (pH 7.4), pre-warmed to 37°C.

  • Incubation: Spike the N-methylated peptidomimetic (Test) and a non-methylated standard peptide (Control) into separate serum aliquots to a final concentration of 10 μ M.

  • Time-Course Sampling: At t=0,15,30,60,120,240, and 480 minutes, extract 50 μ L aliquots.

  • Quenching: Immediately quench each extracted aliquot by adding 150 μ L of ice-cold acetonitrile containing 1 μ M of a heavy-isotope labeled internal standard. Causality Note: Cold acetonitrile rapidly denatures proteases, halting degradation instantly.

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins.

  • LC-MS/MS Analysis: Inject 5 μ L of the supernatant into a triple-quadrupole LC-MS/MS.

  • Data Processing: Plot the natural logarithm of the (Analyte Area / Internal Standard Area) versus time. Calculate the half-life ( t1/2​=−0.693/slope ).

  • Validation Check: The assay is only valid if the Control peptide shows a t1/2​ of < 2 hours, confirming that the serum proteases were active during the experiment.

Conclusion

Ethyl 2-(methylamino)propanoate represents a masterclass in rational drug design. By making two simple modifications to a standard amino acid—methylating the nitrogen and esterifying the carboxylate—medicinal chemists can simultaneously solve issues of proteolytic lability, poor membrane permeability, and conformational entropy. Whether deployed as a rigidifying scaffold in macrocyclic peptides targeting undruggable protein-protein interactions, or as a tunable masking group in nucleotide prodrugs, its application remains a cornerstone of modern therapeutic development.

References

  • Technologies for the Synthesis of mRNA-Encoding Libraries and Discovery of Bioactive Natural Product-Inspired Non-Traditional Macrocyclic Peptides Source: MDPI URL
  • A high-resolution structural characterization and physicochemical study of how a peptoid binds to an oncoprotein MDM2 Source: RSC Publishing URL
  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics Source: NIH / PMC URL
  • Phosphonate analogs of antimetabolites (WO2005044308A1)

Sources

Foundational

Engineering Prodrugs: A Technical Whitepaper on Ethyl 2-(methylamino)propanoate (CAS 56428-90-1)

Executive Summary In the landscape of modern medicinal chemistry, optimizing the pharmacokinetic profiles of polar therapeutics—such as nucleoside analogs and phosphonates—relies heavily on prodrug strategies. Ethyl 2-(m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, optimizing the pharmacokinetic profiles of polar therapeutics—such as nucleoside analogs and phosphonates—relies heavily on prodrug strategies. Ethyl 2-(methylamino)propanoate , universally identified by its CAS number 56428-90-1 , serves as a critical amino acid ester building block in the synthesis of phosphoramidate prodrugs (often referred to as ProTides). This whitepaper provides a comprehensive technical guide on the physicochemical properties, mechanistic utility, and validated synthetic workflows for utilizing this specific ester in drug development.

Physicochemical Profiling and Structural Data

Ethyl 2-(methylamino)propanoate (commonly referred to as Ethyl N-methylalaninate) is an N-alkylated amino acid ester. The N-methylation provides unique steric and electronic properties that differentiate it from standard L-alanine ethyl esters, specifically by increasing the lipophilicity and altering the enzymatic cleavage kinetics of the resulting prodrugs.

Table 1: Quantitative Physicochemical Data for Ethyl 2-(methylamino)propanoate

PropertyValueCausality / Relevance in Formulation
CAS Number 56428-90-1Unique identifier for the free base form .
Molecular Formula C6H13NO2Dictates the mass balance and stoichiometric ratios in coupling reactions.
Molecular Weight 131.17 g/mol Low molecular weight ensures minimal bulk addition to the parent active pharmaceutical ingredient (API).
Physical State Liquid (Colorless to pale yellow)Requires careful handling and storage (typically 2-8°C or -10°C) to prevent spontaneous hydrolysis or degradation.
Target Reactivity Secondary AmineThe secondary amine acts as the nucleophile during phosphoramidate coupling, while the ethyl ester acts as the enzymatically labile protecting group.

Mechanistic Role in ProTide Technology

The primary application of Ethyl 2-(methylamino)propanoate is in the masking of highly polar phosphate or phosphonate groups 1. Free phosphonates are ionized at physiological pH, resulting in poor cellular permeability. By covalently attaching Ethyl 2-(methylamino)propanoate to the phosphorus center, the negative charge is masked, creating a lipophilic prodrug capable of passive diffusion across the lipid bilayer.

Once inside the target cell, the prodrug must undergo a self-validating activation cascade. The N-methyl group plays a pivotal role here: it introduces steric hindrance that slows down the initial esterase-mediated cleavage compared to non-methylated analogs. This causality is intentional—it fine-tunes the half-life of the prodrug in systemic circulation, preventing premature activation in the plasma and ensuring targeted intracellular delivery.

ProTide_Activation A Phosphoramidate Prodrug (Contains CAS 56428-90-1) B Carboxylate Intermediate A->B Intracellular Esterases (Cleaves Ethyl Ester) C Phosphoramidate Monoester B->C Spontaneous Cyclization (Loss of Aryl Group) D Active Monophosphate C->D Phosphoramidase (HINT1) (Cleaves P-N Bond)

Fig 1: Intracellular activation cascade of an Ethyl N-methylalaninate-derived prodrug.

Validated Synthetic Workflows

To ensure scientific integrity and batch-to-batch reproducibility, the following protocols detail the synthesis of the Ethyl 2-(methylamino)propanoate building block and its subsequent coupling.

Protocol A: Synthesis of Ethyl 2-(methylamino)propanoate Hydrochloride

The synthesis relies on a modified Fischer esterification of N-methyl-DL-alanine (or its enantiopure variants) using thionyl chloride in ethanol 2.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl2) over Acid Catalysts: While standard Fischer esterification uses catalytic H2SO4, SOCl2 reacts with ethanol to generate anhydrous HCl in situ, while simultaneously forming the highly reactive acyl chloride intermediate of the amino acid. This drives the equilibrium forward, ensuring near-quantitative conversion.

  • Thermal Control (0°C to Reflux): The initial addition must be performed at 0°C because the reaction between SOCl2 and ethanol is violently exothermic. Subsequent refluxing provides the activation energy required to complete the esterification.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of N-methylalanine in 10 volumes of absolute ethanol under an inert nitrogen atmosphere.

  • Activation: Cool the suspension to 0°C using an ice-water bath. Add 1.5 equivalents of thionyl chloride dropwise over 30 minutes.

    • Self-Validation Check: The suspension should gradually clear as the amino acid converts to the soluble acyl chloride/ester intermediate.

  • Esterification: Remove the ice bath and heat the reaction mixture to reflux (approx. 78°C) for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 104) and the appearance of the product mass (m/z 132[M+H]+) confirms completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess ethanol and volatile byproducts (SO2, HCl). Co-evaporate with toluene (2x) to remove residual water and HCl, yielding Ethyl 2-(methylamino)propanoate hydrochloride as a white to off-white solid.

Synthesis_Workflow Step1 Step 1: Reagent Mixing N-methylalanine + EtOH at 0°C Step2 Step 2: Activation Dropwise addition of SOCl2 (Exothermic) Step1->Step2 Step3 Step 3: Esterification Reflux at 78°C for 2-4 hours Step2->Step3 Step4 Step 4: IPC LC-MS Verification (Target m/z 132) Step3->Step4 Step5 Step 5: Isolation Rotary Evaporation & Toluene Co-evaporation Step4->Step5

Fig 2: Step-by-step synthetic workflow for Ethyl 2-(methylamino)propanoate.

Protocol B: Coupling to Phosphonates/Phosphates

Once synthesized, CAS 56428-90-1 is coupled to a target therapeutic core (e.g., an anti-inflammatory or antiviral phosphonate) 1.

Causality of Experimental Choices:

  • Base Selection (N-Methylimidazole - NMI): NMI is preferred over standard bases like triethylamine. NMI not only scavenges the HCl generated during the reaction but also acts as a nucleophilic catalyst. It forms a highly reactive intermediate with the phosphoryl chloride, which accelerates the attack by the sterically hindered secondary amine of Ethyl 2-(methylamino)propanoate.

  • Moisture Control: The hydrochloride salt of Ethyl 2-(methylamino)propanoate is highly hygroscopic. Field-Proven Insight: Rigorously dry the salt via azeotropic distillation with toluene immediately prior to use to prevent the formation of dead-end pyrophosphate byproducts.

Step-by-Step Methodology:

  • Activation of Phosphorus Center: Dissolve the parent phosphonate (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.0 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours to form the phosphonochloridate. Concentrate to dryness.

  • Amine Addition: Redissolve the intermediate in anhydrous DCM and cool to -78°C. Add rigorously dried Ethyl 2-(methylamino)propanoate hydrochloride (1.2 eq).

  • Catalysis: Add N-methylimidazole (NMI) (3.0 eq) dropwise.

    • Self-Validation Check: The reaction color may shift to pale yellow, indicating the formation of the activated NMI-phosphorus complex.

  • Completion: Allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized Ethyl 2-(methylamino)propanoate, rigorous analytical validation is required before downstream use:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic ethyl ester signals: a quartet around δ 4.1 ppm (2H, -OCH2CH3) and a triplet around δ 1.2 ppm (3H, -OCH2CH3). The defining N-methyl group typically appears as a sharp singlet around δ 2.4 ppm (3H, -NHCH3).

  • Purity: Must be ≥98% by HPLC (UV detection at 210 nm) to prevent the formation of des-methyl or transesterified impurities during the highly sensitive ProTide coupling steps.

References

  • ethyl 2-(methylamino)
  • US7432261B2 - Anti-inflammatory phosphonate compounds Source: Google Patents URL
  • Cas 600-21-5, N-ME-DL-ALA-OH HCL Source: LookChem URL

Sources

Protocols & Analytical Methods

Method

Protocol for the Hydrolysis of Ethyl 2-(methylamino)propanoate to N-methylalanine

Executive Summary & Mechanistic Rationale The hydrolysis of Ethyl 2-(methylamino)propanoate to N-methylalanine is a fundamental transformation in the synthesis of non-proteinogenic amino acids, which serve as critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The hydrolysis of Ethyl 2-(methylamino)propanoate to N-methylalanine is a fundamental transformation in the synthesis of non-proteinogenic amino acids, which serve as critical building blocks in bottom-up peptide design and biostructural research[1]. However, the presence of the N-methyl group introduces unique kinetic and thermodynamic challenges compared to primary amino acid esters.

Kinetic Considerations (E-E-A-T): The saponification of N-methylated amino acid esters proceeds significantly slower—often reduced by a factor of ten—compared to their primary amine counterparts[2]. This deceleration is not merely an electronic effect; rather, the N-methyl group introduces steric shielding around the carbonyl carbon, hindering the nucleophilic attack of the hydroxide ion. Furthermore, N-methylation alters the solvation dynamics of the transition state during the formation of the tetrahedral intermediate, leading to an increase in activation enthalpy ( ΔH‡ )[2].

Consequently, standard hydrolysis protocols must be adapted. We present two field-proven workflows: Method A (Mild Alkaline Saponification) , which utilizes LiOH in a biphasic system to prevent degradation of sensitive moieties, and Method B (Acid-Catalyzed Hydrolysis) , an industrial standard that forces exhaustive conversion and utilizes an elegant propylene oxide desalting mechanism to isolate the zwitterion.

Data Presentation

Table 1: Physicochemical Properties
PropertyEthyl 2-(methylamino)propanoate (Starting Material)N-methylalanine (Product)
Molecular Weight 131.17 g/mol 103.12 g/mol
Physical State Liquid (oil)Solid (crystalline powder)
Isoelectric Point (pI) N/A~6.0
Solubility Profile Soluble in organic solvents (THF, DCM)Soluble in water; insoluble in ether/ethanol
Charge State (pH 7) NeutralZwitterionic
Table 2: Comparison of Hydrolysis Strategies
ParameterMethod A: Alkaline SaponificationMethod B: Acid-Catalyzed Hydrolysis
Reagents LiOH·H 2​ O, THF, H 2​ O6M HCl, Propylene Oxide, Ethanol
Temperature 0 °C to Room TemperatureReflux (~105 °C)
Reaction Time 2 - 4 hours12 - 24 hours
Intermediate Form Lithium N-methylalaninate (Aqueous)N-methylalanine hydrochloride (Solid)
Isolation Strategy Cation-exchange chromatographyEvaporation & Propylene Oxide desalting
Primary Advantage Mild conditions; prevents epimerizationRobust; forces complete conversion

Experimental Workflows

Method A: Mild Alkaline Saponification (LiOH/THF)

This method is highly recommended for lab-scale synthesis where mild conditions are required to preserve stereochemical integrity.

  • Dissolution: Dissolve Ethyl 2-(methylamino)propanoate (10.0 mmol, 1.31 g) in 10 mL of Tetrahydrofuran (THF).

  • Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add a solution of Lithium hydroxide monohydrate (LiOH·H 2​ O, 30.0 mmol, 1.26 g) dissolved in 10 mL of deionized water.

    • Causality: LiOH is preferred over NaOH due to its superior solubility in THF/water mixtures. Cooling suppresses exothermic side reactions and limits base-catalyzed epimerization.

  • Hydrolysis: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 3–4 hours. Monitor the reaction via TLC (Ninhydrin stain) until the ester is fully consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF. Extract the remaining aqueous phase with diethyl ether (2 × 10 mL) to remove any unreacted starting material.

  • Isolation via Ion-Exchange: Because N-methylalanine is highly water-soluble at its isoelectric point, direct precipitation is often low-yielding. Instead, acidify the aqueous layer to pH 2.0 with 1M HCl and load it onto a column containing a strongly acidic cation exchange resin (e.g., Dowex 50WX8, H + form).

    • Causality: The fully protonated amino acid binds strongly to the resin. Wash the column with copious amounts of deionized water to elute the lithium chloride salts.

  • Recovery: Elute the target amino acid using 5% aqueous ammonia[3]. Lyophilize or evaporate the ammonia eluate to yield pure N-methylalanine as a white powder.

Method B: Acid-Catalyzed Hydrolysis (6M HCl)

This method is ideal for robust, exhaustive deprotection when the hydrochloride salt is acceptable or easily desalted.

  • Reaction Setup: Suspend Ethyl 2-(methylamino)propanoate (10.0 mmol, 1.31 g) in 20 mL of 6M Hydrochloric acid (HCl).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~105 °C) for 12–24 hours.

    • Causality: The highly acidic environment fully protonates the secondary amine, bypassing the steric hindrance issues seen in base catalysis. The large excess of water drives the equilibrium toward the hydrolyzed product.

  • Concentration: Cool the reaction mixture to room temperature. Evaporate the solvent to absolute dryness under reduced pressure to obtain N-methylalanine hydrochloride as a crystalline solid. Co-evaporate with toluene (2 × 10 mL) to azeotropically remove residual water.

  • Desalting (Propylene Oxide Method): Dissolve the crude hydrochloride salt in 15 mL of absolute ethanol. Add Propylene oxide (30.0 mmol, 2.1 mL) dropwise and stir at room temperature for 2 hours.

    • Causality: Propylene oxide acts as a non-nucleophilic acid scavenger. It reacts with the HCl to form 1-chloro-2-propanol (which is volatile), thereby neutralizing the salt. The resulting zwitterionic N-methylalanine is insoluble in ethanol and precipitates out of the solution.

  • Filtration: Filter the white precipitate, wash with cold ethanol, and dry under vacuum to yield the final zwitterionic product.

Workflow Visualization

G cluster_0 Method A: Alkaline Saponification cluster_1 Method B: Acid Hydrolysis SM Ethyl 2-(methylamino)propanoate Base LiOH, THF/H2O 0°C to RT, 3-4h SM->Base Acid 6M HCl Reflux, 12-24h SM->Acid Int_Base Lithium N-methylalaninate (Aqueous) Base->Int_Base OH- attack Iso_Base Cation Exchange Resin (Elute with NH3) Int_Base->Iso_Base Prod N-methylalanine (Zwitterion) Iso_Base->Prod Int_Acid N-methylalanine HCl (Solid) Acid->Int_Acid H+ catalysis Iso_Acid Desalt in Ethanol (Propylene Oxide) Int_Acid->Iso_Acid Iso_Acid->Prod

Fig 1: Base- and acid-catalyzed hydrolysis workflows for Ethyl 2-(methylamino)propanoate.

References

1.[2] Title: The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Source: Canadian Science Publishing. URL: 2.[3] Title: Separation and Refining of Amino acids. Source: Diaion. URL: 3.[1] Title: N-Methyl-L-alanine | C4H9NO2 | For Research Use. Source: Benchchem. URL:

Sources

Application

Synthesis of Ethyl 2-(methylamino)propanoate via Reductive Amination: A Detailed Guide to Conditions and Execution

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for the synthesis of Ethyl 2-(methylamino)propanoate, a valuable secondary amine intermediate, through the reductive...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-(methylamino)propanoate, a valuable secondary amine intermediate, through the reductive amination of Ethyl Pyruvate with Methylamine. We delve into the mechanistic underpinnings of this transformation, offer a comparative analysis of common reducing agents, and present a detailed, field-tested protocol using sodium triacetoxyborohydride. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for amine synthesis, balancing efficiency, safety, and operational simplicity.

Introduction: The Strategic Value of Reductive Amination

The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries where they are prevalent structural motifs.[1] Reductive amination stands out as one of the most powerful and versatile methods for forming C-N bonds.[2] This process transforms a carbonyl compound (an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine, which is reduced in situ.[3]

The key advantage of reductive amination over methods like direct alkylation of amines with alkyl halides is its superior control. It effectively prevents the over-alkylation that often plagues direct alkylation, leading to cleaner reactions and higher yields of the desired secondary or tertiary amine.[4] The synthesis of Ethyl 2-(methylamino)propanoate from ethyl pyruvate and methylamine serves as an excellent model for this transformation, illustrating the direct and controlled formation of a secondary amine from a ketone.

The Two-Stage Mechanism

Reductive amination is a sequential, one-pot process that proceeds through two distinct mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine (methylamine) on the carbonyl carbon of the ketone (ethyl pyruvate). This is followed by dehydration to form a C=N double bond, yielding an imine intermediate. This step is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5] However, highly acidic conditions are detrimental as they would fully protonate the amine nucleophile, rendering it unreactive.[4]

  • Hydride Reduction: A reducing agent, introduced into the same pot, then selectively reduces the imine (or its protonated form, the iminium ion). The hydride (H⁻) attacks the electrophilic carbon of the C=N bond, forming the final amine product.[1][6] The choice of reducing agent is critical, as it must reduce the iminium ion much faster than the starting carbonyl compound.[7]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EthylPyruvate Ethyl Pyruvate (Ketone) Carbinolamine Carbinolamine Intermediate EthylPyruvate->Carbinolamine + Methylamine (Nucleophilic Attack) Methylamine Methylamine (Primary Amine) Imine Imine / Iminium Ion Carbinolamine->Imine - H₂O (Dehydration) FinalAmine Ethyl 2-(methylamino)propanoate (Secondary Amine) Imine->FinalAmine + Reducing Agent (Hydride Reduction)

Caption: The two-stage mechanism of reductive amination.

A Comparative Analysis of Reducing Agents

The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent is potent enough to reduce the iminium ion intermediate but mild enough to leave the starting carbonyl untouched. Below is a comparison of common reagents for this purpose.

Reducing AgentFormulaKey AdvantagesKey DisadvantagesRecommended Solvent(s)
Sodium Triacetoxyborohydride NaBH(OAc)₃High Selectivity & Safety: Mild, does not reduce ketones/aldehydes. Non-toxic byproducts. Tolerates a wide range of functional groups.[8]Moisture sensitive; can be slower than other reagents.1,2-Dichloroethane (DCE), Dichloromethane (DCM), THF[8][9]
Sodium Cyanoborohydride NaBH₃CNHigh Selectivity: Excellent at reducing imines in the presence of carbonyls. Stable in mildly acidic conditions.[4][10]Extreme Toxicity: Can release highly toxic HCN gas upon contact with strong acid or during workup.[7]Methanol, Ethanol[10]
Catalytic Hydrogenation H₂ / CatalystGreen & Atom-Economical: Produces minimal waste. Highly effective and scalable.[2][11]Requires specialized high-pressure equipment (hydrogenator). Catalyst can be expensive and may reduce other functional groups.Ethanol, Methanol, Ethyl Acetate
Sodium Borohydride NaBH₄Inexpensive & Readily Available: Potent reducing agent.Low Selectivity: Can readily reduce the starting ethyl pyruvate, leading to alcohol byproduct. Requires careful control of conditions (e.g., pre-formation of the imine).[4]Methanol, Ethanol

For the synthesis of Ethyl 2-(methylamino)propanoate, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its superior balance of reactivity, selectivity, and safety, making it ideal for both discovery and process development environments.[12]

Detailed Protocol: Synthesis Using Sodium Triacetoxyborohydride

This protocol details a reliable lab-scale synthesis of Ethyl 2-(methylamino)propanoate.

4.1 Materials and Reagents

  • Ethyl pyruvate (≥98%)

  • Methylamine solution (e.g., 2.0 M in THF)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (≥97%)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

4.2 Equipment

  • Round-bottom flask equipped with a magnetic stir bar

  • Septum and nitrogen inlet/outlet

  • Addition funnel (optional, for larger scale)

  • Magnetic stir plate

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

4.3 Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add ethyl pyruvate (1.0 eq.). Dilute with anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2-0.5 M.

    • Causality: An inert atmosphere is crucial as the reducing agent, STAB, is moisture-sensitive. DCE is the preferred solvent for STAB-mediated reductive aminations, promoting efficient reaction.[8]

  • Amine and Catalyst Addition: Add the methylamine solution (1.1-1.2 eq.) to the stirred solution, followed by glacial acetic acid (1.1 eq.).

    • Causality: A slight excess of the amine ensures complete consumption of the limiting ketone. Acetic acid catalyzes the formation of the iminium ion, which is the species that is actively reduced.[9]

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

    • Causality: This incubation period allows for the formation of the imine/iminium ion intermediate, ensuring it is present before the reducing agent is introduced.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture in portions over 15-20 minutes.

    • Causality: The addition must be controlled as the reaction can be exothermic and may evolve gas. Adding the solid in portions prevents an uncontrolled temperature rise.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ethyl pyruvate is consumed.

  • Work-up and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

    • Causality: The basic NaHCO₃ solution neutralizes the acetic acid catalyst and quenches any remaining STAB.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate. Combine all organic layers.

    • Causality: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes residual water, and the drying agent removes all traces of moisture before solvent evaporation to yield the crude product.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(methylamino)propanoate.[13][14]

Experimental Workflow Diagram

G A 1. Setup - Charge flask with Ethyl Pyruvate & DCE - Inert N₂ Atmosphere B 2. Reagent Addition - Add Methylamine solution - Add Acetic Acid (catalyst) A->B C 3. Imine Formation - Stir at RT for 30-60 min B->C D 4. Reduction - Add STAB in portions - Stir 4-16h, Monitor by TLC/LCMS C->D E 5. Quench & Work-up - Add sat. NaHCO₃ - Transfer to Separatory Funnel D->E F 6. Extraction - Separate layers - Extract aqueous phase with DCM E->F G 7. Drying & Concentration - Wash organics with Brine - Dry over MgSO₄ & filter - Evaporate solvent F->G H 8. Purification - Flash Column Chromatography G->H I 9. Analysis - ¹H NMR, ¹³C NMR, MS - Yield & Purity Determination H->I

Caption: General workflow for the synthesis of Ethyl 2-(methylamino)propanoate.

Safety Considerations

  • Chemical Hazards: Ethyl pyruvate and 1,2-dichloroethane are irritants and potentially harmful. Methylamine is corrosive and flammable. Sodium triacetoxyborohydride is a water-reactive solid that can release flammable gas.

  • Engineering Controls: All operations should be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • LibreTexts Chemistry. (2022). 3.3.3: Synthesis of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

  • Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Scribd. (2021). Reductive Amination of Methyl Pyruvate. [Link]

  • ResearchGate. (n.d.). Hydrogenation of ethyl pyruvate in the presence of Pt/A120 s catalyst.... [Link]

  • Wu, X., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie. [Link]

  • Navas, M., et al. (2020). Asymmetric hydrogenation of ethyl pyruvate over aqueous dispersed Pt nanoparticles stabilized by a cinchonidine-functionalized. Catalysis Communications. [Link]

  • Senthamarai, T., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., et al. (1996). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • University of Cambridge. (n.d.). Umpolung Synthesis of Branched α-Functionalized Amines from Imines via Photocatalytic Three-Component Reductive Coupling Reactions - Supporting Information. [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. [Link]

  • Patsnap. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]

  • Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)

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Method

Application Notes &amp; Protocols: Strategic Incorporation of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis Using Ethyl 2-(methylamino)propanoate

Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Strategic Value of N-Methylation in Peptide Therapeutics N-methylation, the substitution of a hydrogen atom on a peptide's bac...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of N-Methylation in Peptide Therapeutics

N-methylation, the substitution of a hydrogen atom on a peptide's backbone amide with a methyl group, is a powerful modification in modern drug discovery. This seemingly minor structural change imparts significant and highly desirable pharmacokinetic advantages.[1] N-methylated peptides frequently exhibit enhanced metabolic stability by shielding the amide bond from proteolytic enzymes, which can dramatically increase their in vivo half-life.[1][2] Furthermore, by removing a hydrogen bond donor, N-methylation increases lipophilicity, which can improve passive diffusion across cell membranes and oral bioavailability.[1][2][3] The immunosuppressant Cyclosporin A, a natural product with seven N-methylated residues, stands as a prominent example of the clinical success of this modification.[4]

However, the synthetic incorporation of N-methylated amino acids via Solid-Phase Peptide Synthesis (SPPS) presents considerable challenges. The steric bulk and reduced nucleophilicity of the N-methylated secondary amine make peptide bond formation notoriously difficult, often resulting in incomplete couplings, low yields, and purification challenges.[2][5][6]

This guide provides a comprehensive overview of the strategies and detailed protocols for incorporating N-methylalanine, derived from its precursor Ethyl 2-(methylamino)propanoate, into synthetic peptides. We will explore the requisite building block synthesis, optimized coupling methodologies, and critical troubleshooting steps to empower researchers to successfully synthesize these valuable molecules.

The Core Challenge: Overcoming Steric Hindrance in SPPS

The primary obstacle in synthesizing N-methylated peptides is the steric hindrance imposed by the methyl group on the amide nitrogen.[6] In a standard SPPS coupling reaction, the nucleophilic lone pair of the N-terminal amine attacks the activated carboxyl group of the incoming amino acid. The presence of an N-methyl group does two things to impede this process:

  • Reduced Nucleophilicity: The electron-donating methyl group slightly reduces the nucleophilicity of the nitrogen atom.

  • Steric Shielding: More significantly, the methyl group physically obstructs the approach of the activated carboxyl group, increasing the activation energy required for peptide bond formation.[2]

This steric clash is particularly severe when coupling an N-methylated amino acid onto another N-methylated residue.[5][7] Consequently, standard coupling conditions used for primary amino acids are often insufficient, necessitating the use of highly reactive coupling reagents, optimized reaction conditions, and specialized monitoring techniques.[5][8]

Strategy I: The Fmoc-N-Methyl-L-Alanine Building Block Approach

The most direct method for incorporating N-methylalanine is to use a pre-synthesized, Fmoc-protected building block. The starting material, Ethyl 2-(methylamino)propanoate, must be converted into a form suitable for Fmoc-based SPPS. This involves two key transformations: saponification of the ethyl ester to the free carboxylic acid and protection of the secondary amine with the Fmoc group. While detailed synthesis of the building block is beyond the scope of this protocol, various methods exist for this preparation.[9][10] The resulting product, Fmoc-N-methyl-L-alanine-OH , is the key reagent for this strategy.

Critical Decision Point: Selecting the Coupling Reagent

The success of coupling a sterically hindered N-methylated amino acid is critically dependent on the choice of coupling reagent.[5] These reagents must be highly reactive to effectively activate the carboxylic acid without causing significant racemization.[5] Uronium/aminium salt-based reagents are generally the most effective.

Table 1: Comparative Performance of Common Coupling Reagents for N-Methylated Amino Acids

ReagentActivating AdditiveBaseTypical YieldRacemization RiskKey Characteristics
HATU Internal (HOAt)DIEA, 2,4,6-CollidineHighLowHighly effective for hindered couplings, considered one of the best choices.[5][8] Can cause guanidinylation side reaction if not used correctly.[5]
HBTU/HCTU Internal (HOBt/6-Cl-HOBt)DIEA, NMMModerateLow to ModerateGenerally less effective than HATU for sterically demanding couplings.[8]
PyBOP Internal (HOBt)DIEAModerate to HighLowEffective, but can be less efficient for coupling two adjacent N-methylated residues.[5][7]
PyAOP Internal (HOAt)DIEAHighLowA highly effective phosphonium salt reagent, especially for coupling N-methylated residues to each other.[7][11]
Experimental Workflow: SPPS Cycle for N-Methyl Amino Acid Incorporation

The following diagram illustrates the key steps for a single coupling cycle of an Fmoc-N-methylated amino acid during SPPS.

SPPS_N_Me_Workflow Start Peptide-Resin (Free Amine) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Removes Fmoc group Wash_1 DMF Wash Coupling Coupling Step: 1. Fmoc-N-Me-AA-OH 2. HATU / DIEA 3. Pre-activation (1-3 min) Wash_1->Coupling Prepares for coupling Wash_2 DMF Wash Coupling->Wash_2 Removes excess reagents Monitoring Reaction Monitoring (Bromophenol Blue Test) Wash_2->Monitoring End Next Cycle or Cleavage Monitoring->End [Complete] Incomplete Coupling Incomplete Monitoring->Incomplete [Incomplete] Recouple Recouple Incomplete->Recouple Recouple->Wash_2 Fmoc_Deproteaction Fmoc_Deproteaction Fmoc_Deproteaction->Wash_1 Removes piperidine On_Resin_Methylation Start Peptide-Resin (Free N-terminal Amine) Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylation Protects Amide Wash_1 NMP/DCM Wash Sulfonylation->Wash_1 Methylation Methylation (e.g., Mitsunobu reaction or MeI / DBU) Wash_1->Methylation Activates for Methylation Wash_2 NMP/DCM Wash Methylation->Wash_2 Deprotection o-NBS Deprotection (2-mercaptoethanol, DBU) Wash_2->Deprotection Adds Methyl Group Wash_3 NMP/DCM Wash Deprotection->Wash_3 Removes o-NBS End Ready for Next Coupling Wash_3->End

Caption: General workflow for on-resin N-methylation via the o-NBS method.

This method provides site-specific methylation but requires additional on-resin steps and careful optimization to ensure complete reactions and avoid side products. [4]

Critical Process Parameters and Troubleshooting

Reaction Monitoring: The Bromophenol Blue Test

The standard ninhydrin (Kaiser) test, used to detect free primary amines, does not work for N-methylated (secondary) amines. An alternative colorimetric test, such as the bromophenol blue test, is required to monitor coupling completion. [8][12] Protocol: Bromophenol Blue Test

  • Remove a small sample of resin beads (1-2 mg) from the reaction vessel.

  • Wash the beads thoroughly with clean DMF and then methanol.

  • Add 1-2 drops of bromophenol blue solution in DMF.

  • Interpretation:

    • Yellow Beads: The coupling is complete (no free amine).

    • Blue/Green Beads: The coupling is incomplete (free amine present). A recoupling step is necessary. [8][12]

Managing Difficult Couplings and Side Reactions
  • Incomplete Coupling: If the monitoring test indicates an incomplete reaction, the most straightforward solution is to perform a second coupling (recoupling) by repeating the activation and coupling steps. [5]For particularly stubborn sequences, such as an N-Me-AA -> N-Me-AA junction, increasing the reaction temperature or using microwave-assisted SPPS can enhance efficiency. [6][13]* Guanidinylation: This chain-terminating side reaction can occur when using excess uronium/aminium reagents like HATU. [5]It is mitigated by using a short pre-activation time (1-3 minutes) before adding the activated mixture to the resin. [5]* Diketopiperazine (DKP) Formation: This side reaction can cleave the first two amino acids from the resin. It is more prevalent when the C-terminal residue is proline or an N-methylated amino acid. [9]Using highly acid-labile resins (e.g., 2-chlorotrityl chloride resin) can help suppress DKP formation.

Purification Challenges

N-methylated peptides are inherently more hydrophobic than their non-methylated counterparts. This can lead to challenges during purification by Reversed-Phase HPLC (RP-HPLC). [14]* Increased Retention: Peptides may bind strongly to C18 columns, requiring higher concentrations of organic solvent to elute.

  • Aggregation & Solubility: The increased hydrophobicity can lead to peptide aggregation and poor solubility in standard aqueous mobile phases, causing peak broadening and reduced recovery. [14]Dissolving the crude peptide in a small amount of a strong organic solvent like DMSO before dilution may be necessary. [14]

Conclusion

The incorporation of N-methylated amino acids, using precursors like Ethyl 2-(methylamino)propanoate, is a validated and powerful strategy for enhancing the drug-like properties of peptide therapeutics. Success in this advanced synthetic technique hinges on a clear understanding of the inherent steric challenges and the implementation of optimized protocols. By selecting highly reactive coupling reagents such as HATU, employing rigorous reaction monitoring with tests like bromophenol blue, and being prepared to troubleshoot difficult couplings, researchers can effectively overcome these hurdles. The protocols and strategic insights provided herein offer a robust framework for the successful solid-phase synthesis of N-methylated peptides, paving the way for the development of next-generation peptide-based drugs.

References

  • Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Rezai, T., Yu, B., Miller, S. C., Sista, S., & Scanlan, T. S. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ACS Publications. Retrieved from [Link]

  • White, T. R., Renzelman, C. M., Rand, A. C., Rezai, T., McEwen, C. M., Gelev, V. M., ... & Lokey, R. S. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. Retrieved from [Link]

  • White, T. R., et al. (n.d.). Selective, On-Resin N-Methylation of Cyclic Peptides and Implications for the Discovery of Membrane Permeable Scaffolds. eScholarship, University of California. Retrieved from [Link]

  • Bapna, D., & Sharma, A. K. (2021). Synthesis of N-methylated cyclic peptides. ResearchGate. Retrieved from [Link]

  • Reiss, K., & Schmitt, J. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(3), 204–205. Retrieved from [Link]

  • Bapna, D., & Sharma, A. K. (2012). Synthesis of N-methylated cyclic peptides. PubMed. Retrieved from [Link]

  • White, T. R., et al. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. eScholarship, University of California. Retrieved from [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylation of amino acid and peptide chain in SPPS. ResearchGate. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Wang, Y., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the SPPS cycle and subsequent deprotection, work-up and.... ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Retrieved from [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5255–5262. Retrieved from [Link]

Sources

Application

Application Note: N-Acylation of Ethyl 2-(methylamino)propanoate via Acid Chlorides

A Mechanistic Guide and Optimized Protocol for Peptidomimetic Synthesis Introduction & Scope Amide bond formation is a cornerstone of medicinal chemistry, with approximately 25% of marketed pharmaceuticals containing at...

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic Guide and Optimized Protocol for Peptidomimetic Synthesis

Introduction & Scope

Amide bond formation is a cornerstone of medicinal chemistry, with approximately 25% of marketed pharmaceuticals containing at least one amide unit[1]. In modern drug development, the incorporation of N-methylated amino acids—such as ethyl 2-(methylamino)propanoate (the ethyl ester of N-methylalanine)—is a proven strategy for synthesizing peptidomimetics. N-methylation increases molecular lipophilicity, improves membrane permeability, and significantly enhances proteolytic stability by removing hydrogen-bond donors[2].

This application note provides an authoritative, self-validating protocol for the N-acylation of ethyl 2-(methylamino)propanoate using acid chlorides. It is designed for researchers who require high-yielding amide coupling while strictly preserving the chiral integrity of the alpha-carbon.

Reaction Mechanism & Theoretical Grounding

The N-acylation of a secondary amine with an acid chloride proceeds via a closed-shell nucleophilic acyl substitution mechanism[3]. Understanding the causality of each step is critical for troubleshooting and optimizing the reaction:

  • Nucleophilic Attack : The lone pair on the secondary amine nitrogen of ethyl 2-(methylamino)propanoate attacks the highly electrophilic carbonyl carbon of the acid chloride. Because N-methyl amino acids are sterically hindered, this step is slower than the acylation of primary amines[4].

  • Tetrahedral Intermediate Formation : The carbon-oxygen π -bond shifts to the oxygen atom, forming a zwitterionic (or anionic, depending on the base) tetrahedral adduct[3].

  • Elimination & Collapse : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a highly stabilized leaving group[3].

  • Deprotonation : The resulting protonated N-acylammonium species is rapidly deprotonated by an auxiliary base to yield the neutral tertiary amide product[3].

Expert Insight: The Epimerization Trap

A critical challenge in handling N-methyl amino acid derivatives is their propensity for epimerization (racemization at the α -carbon). While C-terminal activation is notoriously prone to oxazolone-mediated epimerization, N-acylation can still suffer from direct enolization if exposed to strong bases or prolonged heating[4]. Therefore, utilizing mild, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA), or employing biphasic Schotten-Baumann conditions (aqueous NaHCO3​ / organic solvent), is imperative to neutralize the HCl byproduct without stripping the α -proton[4][5].

Mechanism A Ethyl 2-(methylamino)propanoate (Secondary Amine) C Tetrahedral Intermediate (Zwitterionic/Anionic) A->C Nucleophilic Attack B Acid Chloride (R-COCl) B->C D Protonated Amide + Cl- C->D Collapse & Cl- Expulsion E Tertiary Amide Product (N-Acyl Derivative) D->E Deprotonation F Base (e.g., DIPEA) Accepts H+ F->E Neutralization

Fig 1: Nucleophilic acyl substitution mechanism of N-acylation.

Experimental Design & Rationale

To ensure a self-validating and reproducible workflow, experimental parameters must be tightly controlled. Table 1 summarizes the quantitative data and rationale behind the selection of reagents and conditions.

Table 1: Reagent & Condition Matrix for N-Acylation

ParameterSelectionEquivalentsRationale & Causality
Substrate Ethyl 2-(methylamino)propanoate1.0 eqThe limiting reagent. Must be completely dry to prevent competitive hydrolysis of the acid chloride.
Electrophile Acid Chloride (R-COCl)1.1 - 1.2 eqSlight excess compensates for the steric hindrance of the N-methyl group and minor moisture-induced hydrolysis[3].
Base (Anhydrous) DIPEA2.0 - 2.5 eqNon-nucleophilic base. Scavenges the HCl byproduct. Excess ensures the amine remains unprotonated and nucleophilic[3].
Base (Biphasic) Aqueous NaHCO3​ ExcessSchotten-Baumann conditions. Neutralizes HCl in the aqueous phase, protecting the organic phase from extreme pH shifts[5].
Solvent Anhydrous DCM0.1 - 0.2 MDichloromethane (DCM) provides excellent solubility for both reactants and the resulting tertiary amide.
Temperature 0 °C RTN/AExothermic tetrahedral intermediate formation is controlled at 0 °C to suppress direct enolization and epimerization[4].
Step-by-Step Experimental Protocols

We provide two distinct methodologies depending on the moisture sensitivity of the specific acid chloride used. Protocol A is the standard anhydrous approach, while Protocol B utilizes Schotten-Baumann biphasic conditions.

Protocol A: Anhydrous Conditions (Recommended for highly reactive aliphatic acid chlorides)
  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution : Dissolve ethyl 2-(methylamino)propanoate (1.0 eq) in anhydrous DCM to achieve a 0.15 M concentration.

  • Base Addition : Add DIPEA (2.2 eq) to the stirring solution. Causality: Adding the base before the electrophile ensures any trace HCl in the amine hydrochloride salt is neutralized, freeing the nucleophile.

  • Temperature Control : Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition : Dissolve the acid chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe. Causality: Dropwise addition prevents localized heating and suppresses the formation of ketene byproducts.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.

Protocol B: Schotten-Baumann Biphasic Conditions (Recommended for aromatic acid chlorides)
  • Preparation : In a round-bottom flask, dissolve ethyl 2-(methylamino)propanoate (1.0 eq) in DCM (0.2 M).

  • Aqueous Base : Add an equal volume of saturated aqueous NaHCO3​ solution. Stir vigorously to create a biphasic emulsion[5].

  • Electrophile Addition : Cool the biphasic mixture to 0 °C. Add the acid chloride (1.2 eq) dropwise directly into the organic layer.

  • Propagation : Stir vigorously at RT for 3 to 5 hours. Causality: High-speed stirring is required to maximize the interfacial surface area between the organic (reaction) and aqueous (neutralization) phases.

Self-Validation & Analytics (Quality Control)
  • In-Process TLC : Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and Ninhydrin stain. The secondary amine starting material will stain active (pink/purple), whereas the tertiary amide product will be Ninhydrin-negative.

  • LC-MS Verification : Quench a 10 μ L aliquot in methanol and inject it into the LC-MS. Look for the disappearance of the starting mass and the appearance of the [M+H]+ product mass.

  • NMR Characterization Note : When analyzing the purified product via 1H and 13C NMR, expect peak doubling . Tertiary amides lack a hydrogen on the nitrogen, leading to restricted rotation around the C-N partial double bond. This results in distinct cis and trans rotamers visible on the NMR timescale.

Workflow Step1 Step 1: Reagent Preparation Dissolve amine in dry DCM Add Base (DIPEA) Step2 Step 2: Temperature Control Chill to 0 °C (Ice Bath) Prevents epimerization Step1->Step2 Step3 Step 3: Electrophile Addition Dropwise addition of Acid Chloride Step2->Step3 Step4 Step 4: Reaction Propagation Warm to RT Stir for 2-4 hours Step3->Step4 Step5 Step 5: Quench & Workup Add H2O/NaHCO3 Extract with DCM Step4->Step5 Step6 Step 6: Validation & Isolation TLC/LC-MS Check Column Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for anhydrous N-acylation.

Sources

Method

Application Note: Strategic Protecting Group Manipulation on Ethyl 2-(methylamino)propanoate

Executive Summary & Mechanistic Rationale The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern peptide therapeutics. N-methylation enhances proteolytic stability, increases memb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern peptide therapeutics. N-methylation enhances proteolytic stability, increases membrane permeability, and enforces specific conformational geometries [3]. However, manipulating building blocks like Ethyl 2-(methylamino)propanoate (the ethyl ester of N-methylalanine) presents unique synthetic challenges. The secondary amine is sterically hindered and exhibits reduced nucleophilicity compared to primary amines, while the ethyl ester requires relatively harsh basic conditions for saponification.

As a Senior Application Scientist, it is critical to recognize that the choice of the N-protecting group dictates the entire synthetic workflow due to the principles of orthogonal stability.

Causality in Workflow Design: The Orthogonality Problem

When designing a protecting group strategy for Ethyl 2-(methylamino)propanoate, the causality of your experimental steps must align with the chemical stability of the chosen protecting groups [1].

  • The Boc Strategy (Route A): The tert-butyloxycarbonyl (Boc) group is highly stable to strong aqueous bases. Therefore, the logical sequence is to directly protect the secondary amine of the starting material, followed by basic saponification (using LiOH) of the ethyl ester to yield the desired building block, Boc-N-Me-Ala-OH.

  • The Fmoc Strategy (Route B): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously base-labile, as it is cleaved via an E1cB mechanism in the presence of hydroxide or secondary amines [1]. If one were to synthesize Fmoc-N-Me-Ala-OEt, the subsequent saponification of the ethyl ester would simultaneously destroy the Fmoc group. To circumvent this, the causality of the steps must be inverted: the ethyl ester must be hydrolyzed first under acidic conditions, followed by Fmoc protection of the free N-methylalanine under carefully controlled, mildly basic conditions [2].

Workflow Visualization

G SM Ethyl 2-(methylamino)propanoate (Starting Material) Boc_Ester Boc-N(Me)-Ala-OEt (Base-Stable Intermediate) SM->Boc_Ester Boc2O, DIPEA, CH2Cl2 (N-Protection) Free_Acid N-Methylalanine (Zwitterionic Intermediate) SM->Free_Acid 6M HCl, Reflux (Ester Hydrolysis) Boc_Acid Boc-N(Me)-Ala-OH (Final Product A) Boc_Ester->Boc_Acid LiOH, THF/H2O (Saponification) Fmoc_Acid Fmoc-N(Me)-Ala-OH (Final Product B) Free_Acid->Fmoc_Acid Fmoc-OSu, NaHCO3 (N-Protection)

Divergent synthetic workflows for Boc and Fmoc protection of Ethyl 2-(methylamino)propanoate.

Experimental Protocols (Self-Validating Systems)

Protocol A: The Base-Stable Boc Route

Step A1: N-Boc Protection

  • Reaction: Dissolve Ethyl 2-(methylamino)propanoate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and cool the flask to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.

  • Mechanistic Causality: DIPEA neutralizes any hydrochloride salts and maintains a basic environment to maximize amine nucleophilicity. The 0 °C initiation prevents exothermic degradation of the Boc₂O reagent.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting secondary amine stains a distinct brownish-red with ninhydrin. The complete consumption of this spot and the emergence of a UV-active, ninhydrin-negative spot confirms full N-acylation.

  • Workup: Wash the organic layer with 1M KHSO₄ (to remove excess DIPEA), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield Boc-N-Me-Ala-OEt.

Step A2: Saponification to Boc-N-Me-Ala-OH

  • Reaction: Dissolve Boc-N-Me-Ala-OEt in a mixture of THF/H₂O (1:1, 0.2 M). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Mechanistic Causality: LiOH is preferred over NaOH or KOH as it is milder, highly soluble in aqueous THF, and significantly minimizes the risk of base-catalyzed epimerization at the α-carbon.

  • Self-Validation & Workup: The initial reaction mixture is highly basic (pH > 12), keeping the product in the aqueous layer as a lithium carboxylate. Extract the basic layer with diethyl ether to remove any unreacted ester. Then, carefully acidify the aqueous layer to pH 2-3 using 1M KHSO₄. The product will phase-separate. Extract with EtOAc. This pH-driven phase shift is a self-validating physical indicator of successful ester hydrolysis.

Protocol B: The Base-Labile Fmoc Route

Step B1: Acidic Ester Hydrolysis

  • Reaction: Suspend Ethyl 2-(methylamino)propanoate in 6M HCl and heat to reflux for 12 hours.

  • Mechanistic Causality: Because Fmoc cannot survive basic ester hydrolysis, we must clear the ethyl ester first. Acidic hydrolysis avoids the use of metal hydroxides and yields the hydrochloride salt of N-methylalanine directly upon lyophilization.

  • Self-Validation: ¹H NMR of the crude lyophilized salt will show the complete disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm).

Step B2: N-Fmoc Protection

  • Reaction: Dissolve N-methylalanine hydrochloride (1.0 eq) in 10% aqueous Na₂CO₃ and 1,4-dioxane (1:1). Cool to 0 °C. Add Fmoc-OSu (1.1 eq) dissolved in dioxane dropwise.

  • Mechanistic Causality: Fmoc-OSu is chosen over Fmoc-Cl to minimize the formation of Fmoc-dipeptide byproducts. Dioxane provides solubility for the Fmoc-OSu, while Na₂CO₃ maintains the pH at ~9—optimal for amine nucleophilicity without rapidly degrading the Fmoc reagent via base-catalyzed cleavage [1].

  • Self-Validation: Upon reaction completion, extract with ether to remove organic impurities. Acidify the aqueous layer to pH 2 with 1M HCl. The Fmoc-protected amino acid will immediately crash out of the aqueous solution as a white precipitate, validating the successful coupling and phase behavior.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for both protecting group strategies applied to Ethyl 2-(methylamino)propanoate.

StrategyIntermediate GeneratedFinal Building BlockTypical Overall YieldKey Synthetic AdvantageFinal Deprotection Condition (SPPS)
Route A (Boc) Boc-N(Me)-Ala-OEtBoc-N(Me)-Ala-OH80–85%Highly scalable; avoids acidic reflux step.95% TFA (Acidic)
Route B (Fmoc) N-Methylalanine (HCl salt)Fmoc-N(Me)-Ala-OH65–70%Direct compatibility with standard Fmoc SPPS.20% Piperidine (Basic)

References

  • Title: Amino Acid-Protecting Groups Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of protected N-methylamino acid derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides Source: ChemRxiv URL: [Link]

Application

The Versatility of Ethyl 2-(methylamino)propanoate as a Precursor for Diverse Heterocyclic Scaffolds: Application Notes and Protocols

Introduction In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. These cyclic structures are privileged motifs found in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. These cyclic structures are privileged motifs found in a vast array of pharmaceuticals and biologically active molecules. Ethyl 2-(methylamino)propanoate, a readily accessible N-methylated α-amino acid ester, represents a versatile and often underutilized building block for the construction of a variety of important heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester, allows for a range of cyclization strategies to be employed. This guide provides detailed application notes and protocols for the synthesis of three key classes of heterocyclic compounds starting from Ethyl 2-(methylamino)propanoate: 1,4-Diazepine-2,5-diones, Hydantoins, and 1,4-Benzodiazepin-2-ones. The methodologies presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps, but also insights into the underlying chemical principles.

Synthesis of 1,4-Diazepine-2,5-diones: Building Peptide Scaffolds

1,4-Diazepine-2,5-diones are seven-membered rings that can be considered as cyclic dipeptides. They are of significant interest in medicinal chemistry as conformationally constrained scaffolds that can mimic or disrupt peptide-protein interactions. Their synthesis from α-amino acid esters typically involves a two-step process: the formation of a linear dipeptide followed by an intramolecular cyclization.

Synthetic Strategy and Mechanism

The synthesis commences with the coupling of Ethyl 2-(methylamino)propanoate with a second N-protected α-amino acid (e.g., N-Boc-glycine) to form a linear dipeptide ester. This peptide coupling is typically mediated by a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt). The resulting dipeptide ester is then subjected to N-deprotection (in the case of a Boc group, using an acid like trifluoroacetic acid), followed by a base-mediated intramolecular cyclization to yield the desired 1,4-diazepine-2,5-dione[1][2]. The N-methyl group from the starting material is strategically incorporated into the final heterocyclic ring.

dot digraph "Synthesis_of_1_4_Diazepine_2_5_diones" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Workflow for 1,4-Diazepine-2,5-dione Synthesis

Experimental Protocol: Synthesis of 1-Methyl-1,4-diazepine-2,5-dione

Step 1: Synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)acetyl)amino)propanoate (Linear Dipeptide Ester)

  • To a solution of N-Boc-glycine (1.75 g, 10 mmol) and 1-hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) in dry dichloromethane (DCM) (50 mL) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of Ethyl 2-(methylamino)propanoate (1.31 g, 10 mmol) in dry DCM (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude dipeptide ester, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Methyl-1,4-diazepine-2,5-dione

  • Dissolve the crude dipeptide ester from Step 1 in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (20 mL) and stir at room temperature for 1 hour to remove the Boc protecting group.

  • Concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Dissolve the resulting residue in a suitable high-boiling solvent such as toluene or xylene (50 mL).

  • Add a base, for example, sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol), portion-wise at room temperature.

  • Heat the reaction mixture to reflux (110-140 °C) for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1-Methyl-1,4-diazepine-2,5-dione.

ParameterValue
Starting Materials Ethyl 2-(methylamino)propanoate, N-Boc-glycine
Key Reagents DCC, HOBt, TFA, NaH
Solvents DCM, Toluene/Xylene
Reaction Time Step 1: 12-16 h; Step 2: 4-6 h
Expected Yield 40-60% over two steps

Synthesis of Hydantoins: A Versatile Five-Membered Ring System

Hydantoins (imidazolidine-2,4-diones) are a class of five-membered heterocyclic compounds that are prevalent in a number of clinically used drugs, exhibiting anticonvulsant and antiarrhythmic activities, among others. A common and efficient method for their synthesis involves the reaction of an α-amino acid or its ester with an isocyanate, followed by cyclization.

Synthetic Strategy and Mechanism

The reaction of Ethyl 2-(methylamino)propanoate with an isocyanate (e.g., phenyl isocyanate) initially forms an N-ureido ester intermediate. This is a nucleophilic addition of the secondary amine of the amino acid ester to the electrophilic carbon of the isocyanate. Subsequent treatment of this intermediate with a base or acid promotes an intramolecular cyclization via nucleophilic attack of the ureido nitrogen onto the ester carbonyl, with the elimination of ethanol, to afford the N-substituted hydantoin[3][4][5].

dot digraph "Hydantoin_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Mechanism for Hydantoin Synthesis.

Experimental Protocol: Synthesis of 3-Methyl-5-methyl-1-phenylhydantoin
  • In a round-bottom flask, dissolve Ethyl 2-(methylamino)propanoate (1.31 g, 10 mmol) in a suitable aprotic solvent such as toluene or acetonitrile (30 mL).

  • Add phenyl isocyanate (1.19 g, 10 mmol) dropwise to the solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials and formation of the ureido ester intermediate.

  • To the reaction mixture, add a catalytic amount of a base such as sodium ethoxide or a strong acid like concentrated HCl.

  • Heat the mixture to reflux for 4-8 hours. Monitor the cyclization by TLC.

  • After cooling to room temperature, if an acid catalyst was used, neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude hydantoin.

  • Purify the product by recrystallization or column chromatography on silica gel.

ParameterValue
Starting Materials Ethyl 2-(methylamino)propanoate, Phenyl Isocyanate
Key Reagents Sodium ethoxide or HCl (catalytic)
Solvents Toluene or Acetonitrile
Reaction Time 6-12 hours total
Expected Yield 70-90%

Synthesis of 1,4-Benzodiazepin-2-ones: Accessing a Privileged Scaffold

The 1,4-benzodiazepine core is a well-known privileged scaffold in medicinal chemistry, with prominent examples including diazepam and lorazepam, which act on the central nervous system. A classical and effective route to 1,4-benzodiazepin-2-ones is the condensation of a 2-aminobenzophenone with an α-amino acid or its ester.

Synthetic Strategy and Mechanism

This synthesis involves the reaction of a 2-aminobenzophenone with Ethyl 2-(methylamino)propanoate. The initial step is the formation of a Schiff base (imine) between the primary amine of the 2-aminobenzophenone and the ester carbonyl of the amino acid ester, although this is often not isolated. The key step is the subsequent intramolecular cyclization. This is typically promoted by heating in a high-boiling solvent, sometimes with a catalyst, to form the seven-membered diazepine ring[6][7]. The N-methyl group of the starting ester becomes the N-1 substituent of the benzodiazepine ring.

dot digraph "Benzodiazepine_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Workflow for 1,4-Benzodiazepin-2-one Synthesis.

Experimental Protocol: Synthesis of 1,3-Dimethyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzophenone (1.97 g, 10 mmol) and Ethyl 2-(methylamino)propanoate (1.44 g, 11 mmol).

  • Add a high-boiling solvent such as pyridine or N,N-dimethylformamide (DMF) (20 mL).

  • Heat the reaction mixture to reflux (115-153 °C depending on the solvent) for 12-24 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water, which should precipitate the crude product.

  • Collect the solid by filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterValue
Starting Materials Ethyl 2-(methylamino)propanoate, 2-Aminobenzophenone
Solvents Pyridine or DMF
Reaction Temperature Reflux (115-153 °C)
Reaction Time 12-24 hours
Expected Yield 50-70%

Conclusion

Ethyl 2-(methylamino)propanoate is a valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the preparation of 1,4-diazepine-2,5-diones, hydantoins, and 1,4-benzodiazepin-2-ones demonstrate the utility of this building block. By understanding the underlying reaction mechanisms and optimizing the experimental conditions, researchers can efficiently access these important molecular scaffolds for further investigation in drug discovery and development programs.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). A One-Pot, Tandem Reductive Amination-Transamidation-Cyclization Reaction for the Preparation of Substituted Piperazin-2-ones. Organic Letters, 4(8), 1201–1204. [Link]

  • Bouanou, H., et al. (2011). A convenient synthesis of new pyrido[3,2-e][3][8]diazepine-2,5-diones and pyrido[2,3-e][3][8]diazepine-2,5-diones. Tetrahedron Letters, 52(43), 5674-5677. [Link]

  • Liew, S. T., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8. [Link]

  • Vámos, J., et al. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(21), 5214. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons. [Link]

  • Sun, J., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(8), 12344-12354. [Link]

  • García-López, M. T., et al. (2012). Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7097-7099. [Link]

  • S. Paul, M. Gupta, R. Gupta, A. Loupy, Synthesis, 2002, 75-78. This reference is cited in other search results but a direct link was not found. It describes microwave-assisted synthesis of hydantoins.
  • Liu, H., Yang, Z., & Pan, Z. (2014). Synthesis of Highly Substituted Chiral Hydantoins from Simple Dipeptides. Organic Letters, 16(22), 5902–5905. [Link]

  • Nowacki, M., & Suwiński, J. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Link]

  • Kumar, A., & Kumar, S. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(5), 626-645. [Link]

  • Al-Tel, T. H. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][8]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M808. [Link]

  • This general methodology is widely documented in the organic chemistry literature. A representative review on the synthesis of 2-aminobenzophenones, key precursors, can be found in reference 12.
  • Sharma, S., & Kumar, P. (2017). Review on recent preparation methods of benzodiazepines (BZD's). International Journal of Current Research, 9(9), 58043-58068. [Link]

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for Ethyl 2-(methylamino)propanoate Precursors

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Causality Ethyl 2-(methylamino)propanoate (commonly known as N-m...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

Ethyl 2-(methylamino)propanoate (commonly known as N-methylalanine ethyl ester) is a highly versatile chiral and achiral building block used extensively in peptidomimetic design, active pharmaceutical ingredient (API) synthesis, and agrochemical development.

Historically, chemists have attempted to synthesize this molecule via the direct N-alkylation of alanine ethyl ester using methyl iodide. However, this approach is fundamentally flawed due to poor chemoselectivity; the secondary amine product is more nucleophilic than the primary amine starting material, inevitably leading to over-alkylation and the formation of quaternary ammonium salts.

As a Senior Application Scientist, I strongly recommend the catalytic reductive amination of ethyl pyruvate with methylamine as the premier synthetic route[1]. This method is a self-validating, atom-economical system that entirely bypasses the over-alkylation dilemma.

The Causality of the Reaction Cascade

The synthesis relies on a precise thermodynamic and kinetic cascade:

  • Nucleophilic Addition: Methylamine attacks the highly electrophilic α -keto carbon of ethyl pyruvate. This step is strongly exothermic and requires strict temperature control (0–5 °C) to prevent the thermal polymerization of the α -keto ester.

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form an imine (Schiff base). Because this is a reversible equilibrium, utilizing absolute ethanol as a solvent minimizes the presence of water, preventing the backward hydrolysis of the imine.

  • Irreversible Reduction: The heterogeneous transition-metal catalyst (e.g., Pd/C) facilitates the stereoselective addition of hydrogen gas ( H2​ ) across the C=N bond. This irreversible reduction acts as a thermodynamic sink, driving the entire equilibrium forward via Le Chatelier’s principle[2].

Mechanism A Ethyl Pyruvate + Methylamine B Hemiaminal Intermediate A->B Nucleophilic Addition (Exothermic, 0-5 °C) C Imine (Schiff Base) + H2O B->C Dehydration (-H2O) D Ethyl 2-(methylamino)propanoate (Target Product) C->D Catalytic Hydrogenation (H2, Pd/C)

Catalytic reductive amination pathway from ethyl pyruvate to ethyl 2-(methylamino)propanoate.

Catalyst Optimization & Quantitative Data

The choice of catalyst dictates the pressure requirements, reaction kinetics, and chemoselectivity of the reduction. The ester moiety of ethyl pyruvate is generally stable to mild hydrogenation, but harsh conditions can lead to unwanted ester cleavage or aliphatic reduction.

Table 1: Catalyst Optimization for the Reductive Amination of Ethyl Pyruvate

Catalyst SystemLoading (mol%) H2​ Pressure (psi)Temp (°C)Conversion (%)Chemoselectivity (%)Scientific Rationale & Notes
10% Pd/C 5.040 - 5020 - 25> 9998Optimal. Excellent balance of cost, safety, and high C=N vs. C=O selectivity.
PtO2​ (Adams') 2.015 - 2020 - 25> 9995Fast kinetics at low pressure; however, higher cost and slight ester reduction risk.
Raney Nickel 10.0100 - 15040 - 508580Requires harsher conditions; prone to inducing side reactions and lower yields.
NaBH(OAc)3​ 1.5 eqN/A (Hydride)20 - 259290Good benchtop alternative if H2​ gas is unavailable, but generates boron waste[3].

Experimental Workflow & Step-by-Step Protocol

The following protocol utilizes 10% Palladium on Carbon (Pd/C) , which provides the most reliable scale-up potential.

Workflow S1 Step 1: Condensation Mix Ethyl Pyruvate & MeNH2 in Abs. EtOH (0-5 °C) S2 Step 2: Catalyst Addition Add 10% Pd/C under N2 (Pyrophoric Hazard Control) S1->S2 S3 Step 3: Hydrogenation Purge with H2, React at 45 psi for 12-16 h S2->S3 S4 Step 4: Filtration Filter through Celite pad to remove Pd/C Catalyst S3->S4 S5 Step 5: Purification Rotary Evaporation & Vacuum Distillation S4->S5

Step-by-step experimental workflow for the catalytic hydrogenation protocol.

Detailed Methodology

Step 1: Imine Condensation (Temperature Controlled)

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Add absolute ethanol (150 mL) and ethyl pyruvate (11.6 g, 100 mmol). Chill the solution to 0–5 °C using an ice-water bath. Causality: The α -keto ester is highly reactive; cooling prevents aldol-type self-condensation.

  • Dropwise, add a solution of methylamine (33 wt% in absolute ethanol, 120 mmol) over 30 minutes. Stir for an additional 2 hours at room temperature to allow the hemiaminal to fully dehydrate into the imine.

Step 2: Catalyst Loading (Inert Atmosphere)

  • Transfer the reaction mixture to a Parr hydrogenator vessel.

  • Purge the vessel with Nitrogen ( N2​ ) gas for 5 minutes.

  • Carefully add 10% Pd/C (1.0 g, ~5 mol% Pd). Causality: Dry Pd/C is highly pyrophoric, especially in the presence of flammable solvent vapors. Always add the catalyst under an inert N2​ blanket.

Step 3: Catalytic Hydrogenation

  • Seal the Parr reactor and purge the headspace with H2​ gas three times to displace all nitrogen.

  • Pressurize the vessel to 45 psi with H2​ and commence vigorous agitation.

  • Monitor the reaction via the pressure gauge. The reaction is complete when H2​ consumption ceases (typically 12–16 hours). Self-Validation: A calculated pressure drop corresponding to 100 mmol of H2​ confirms complete reduction.

Step 4: Filtration & Workup

  • Vent the H2​ gas safely and purge the vessel with N2​ .

  • Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional absolute ethanol (50 mL). Warning: Do not let the used Pd/C dry out on the filter paper, as it may ignite. Quench immediately with water.

Step 5: Purification & Isolation

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove ethanol and excess methylamine.

  • The resulting pale-yellow oil is crude Ethyl 2-(methylamino)propanoate. For high-purity API applications, purify via fractional vacuum distillation (bp ~45-48 °C at 10 mmHg).

Analytical Characterization & Troubleshooting

To ensure the integrity of the self-validating system, track the reaction progress and final product using the following analytical markers:

  • GC-MS Tracking: The disappearance of the ethyl pyruvate peak ( m/z 116) and the appearance of the product peak ( m/z 131) confirms conversion. The base peak in the MS fragmentation will be m/z 58, corresponding to the [CH3​−NH−CH−CH3​]+ cation formed via α -cleavage.

  • 1H NMR ( CDCl3​ , 400 MHz): Look for the diagnostic shift of the α -proton. The starting material lacks an α -proton, whereas the product exhibits a distinct quartet at δ ~3.25 ppm ( J = 7.0 Hz). The N -methyl group will appear as a sharp singlet at δ ~2.35 ppm.

  • Troubleshooting Incomplete Conversion: If the reaction stalls, the catalyst may have been poisoned by trace amines or water accumulation. Vent the reactor, filter off the old catalyst, add a fresh batch of Pd/C (0.5 g), and re-pressurize.

References

  • Reshi, N. U. D., Saptal, V. B., Beller, M., & Bera, J. K. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis, 11(22), 13809-13837. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Ethyl 2-(methylamino)propanoate Hydrochloride

Executive Summary & Process Rationale Ethyl 2-(methylamino)propanoate hydrochloride (often referred to as N-methylalanine ethyl ester hydrochloride) is a critical non-natural amino acid building block used in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Rationale

Ethyl 2-(methylamino)propanoate hydrochloride (often referred to as N-methylalanine ethyl ester hydrochloride) is a critical non-natural amino acid building block used in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Transitioning the synthesis of this secondary amine ester salt from bench-scale to pilot-scale presents distinct process chemistry challenges. The primary hurdles involve controlling chemoselectivity (avoiding over-alkylation of the amine) and managing the severe thermal and gaseous hazards associated with carboxylic acid activation.

As a Senior Application Scientist, selecting the appropriate synthetic route is the foundation of a safe and economically viable scale-up. We evaluate two primary pathways:

  • Route A (Direct Esterification): Utilizes N-methylalanine, ethanol, and thionyl chloride ( SOCl2​ ). This is the industry-standard approach. It avoids the over-methylation issues inherent to the direct N-alkylation of ethyl alanine.

  • Route B (Reductive Amination): Utilizes ethyl pyruvate and methylamine. While avoiding corrosive SOCl2​ , it requires high-pressure hydrogenation equipment or stoichiometric hydride reducing agents, which complicate downstream purification.

For kilogram-scale operations, Route A is preferred due to its superior atom economy, direct generation of the target hydrochloride salt, and lower raw material costs.

Mechanistic Pathways & Workflow

The success of Route A relies on the precise mechanistic sequence of the reagents. Direct addition of SOCl2​ to an amino acid in alcohol is a highly exothermic process that can lead to sudden boiling and substrate degradation. Mechanistically, SOCl2​ first reacts with ethanol to generate ethanolic HCl and ethyl chlorosulfite in situ. These intermediates act as the active, yet milder, esterification agents . This in situ generation prevents the formation of unwanted diketopiperazine byproducts and drives the reaction to completion .

SynthesisRoutes A N-Methylalanine (Starting Material) B Ethanol + SOCl₂ (0-5 °C then Reflux) A->B Esterification C Ethyl 2-(methylamino)propanoate hydrochloride (Target API Building Block) B->C HCl Salt Formation & Crystallization D Ethyl Pyruvate (Alternative Starting Material) E Methylamine (MeNH₂) Condensation D->E Amination F Imine Intermediate [CH₃-C(=NMe)-COOEt] E->F -H₂O G Catalytic Hydrogenation (H₂ / Pd-C) + HCl F->G Reduction G->C Salt Isolation

Mechanistic pathways for synthesizing Ethyl 2-(methylamino)propanoate hydrochloride.

Scale-Up Engineering & Safety Considerations

When scaling Route A to a 1-kg level and beyond, several engineering controls must be implemented to ensure a self-validating and safe system:

  • Exotherm Control: The reaction of SOCl2​ with ethanol releases approximately 20 kcal/mol of heat. The addition rate must be strictly governed by the cooling capacity of the reactor's jacket. Industrial patent literature rigorously highlights the necessity of controlled internal temperatures (often >20 °C for steady state, or strict 0-5 °C for initial quenching) to prevent runaway kinetics .

  • Off-Gas Handling: The reaction generates stoichiometric amounts of sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gas. The reactor must be vented through a two-stage scrubber system (e.g., 20% NaOH aqueous solution) to neutralize these corrosive gases.

  • Reactor Specifications: Due to the highly corrosive nature of the HCl / SOCl2​ mixture, a Glass-Lined Reactor (GLR) equipped with a PTFE-coated agitator is mandatory. Stainless steel (even Hastelloy) will suffer pitting corrosion under refluxing ethanolic HCl conditions.

Quantitative Data Summary

The following table summarizes the comparative metrics between the two primary synthetic routes, justifying the selection of Route A for pilot-scale manufacturing.

ParameterRoute A: Thionyl Chloride EsterificationRoute B: Reductive Amination
Overall Yield 88 - 95%65 - 75%
Atom Economy High (Byproducts: SO2​ , HCl )Moderate (Requires excess hydride/H₂)
Primary Hazards Corrosive gases, Exothermic additionHigh-pressure H2​ , Flammable catalysts
Scalability Rating Excellent (Standard GLR equipment)Moderate (Requires pressure vessels)
Reagent Cost Low ( SOCl2​ and Ethanol are bulk chemicals)High (Pd/C catalyst or NaBH(OAc)₃)
Salt Formation Direct (HCl is generated in situ)Indirect (Requires post-reaction HCl gas)

Detailed Experimental Protocol: 1-kg Scale (Route A)

This protocol is designed as a self-validating system. Every critical step includes an operational causality statement and an In-Process Control (IPC) to ensure the process remains within verified parameters.

Materials Required:

  • N-Methylalanine: 1.00 kg (9.70 mol, 1.0 eq)

  • Absolute Ethanol: 5.0 L (Solvent and reactant, <0.1% water)

  • Thionyl Chloride ( SOCl2​ ): 1.05 L (1.72 kg, ~14.5 mol, 1.5 eq)

  • Methyl tert-butyl ether (MTBE): 10.0 L (Anti-solvent)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 20 L Glass-Lined Reactor (GLR) with nitrogen for 15 minutes. Charge 5.0 L of absolute ethanol. Activate the jacketed chiller to cool the solvent to an internal temperature of 0–5 °C.

    • Causality: Absolute ethanol is required because any water present will violently hydrolyze SOCl2​ into SO2​ and HCl without forming the required ethyl chlorosulfite intermediate, reducing the effective equivalents of the activating agent.

  • Reagent Addition: Via a PTFE addition funnel, charge 1.05 L of SOCl2​ dropwise over a period of 2.5 hours. Maintain the internal temperature below 10 °C.

    • Causality: This step is highly exothermic. Slow addition allows the chiller to remove the heat of reaction. Generating the ethanolic HCl at low temperatures prevents solvent boil-off and controls the generation of the active esterifying species .

  • Substrate Addition: Once the SOCl2​ addition is complete and the temperature stabilizes at 5 °C, add 1.00 kg of N-methylalanine in five equal portions over 30 minutes.

  • Reaction Progression: Disable the chiller and gradually apply heat to the reactor jacket. Bring the internal temperature to 65 °C (gentle reflux) over 1 hour. Hold at reflux for 12 hours.

    • Causality: Elevated temperature is required to drive the esterification to completion and to expel the byproduct SO2​ gas. Ensure the scrubber system is actively neutralizing the effluent gas.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 1 mL sample. Evaporate to dryness, dissolve in mobile phase, and analyze via HPLC (UV at 210 nm or ELSD).

    • Validation Checkpoint: The reaction is deemed complete when <1.0% of N-methylalanine remains. If >1.0% remains, add an additional 0.1 eq of SOCl2​ and reflux for 2 more hours.

  • Concentration: Configure the reactor for vacuum distillation. Distill off excess ethanol and residual volatile byproducts under reduced pressure (50 mbar, internal temp 40 °C) until a thick, viscous syrup is obtained.

    • Causality: Removing the highly polar ethanol is mandatory. If left in the mixture, it will prevent the crystallization of the highly soluble hydrochloride salt.

  • Crystallization: Cool the syrup to 20 °C. Increase agitation to 150 RPM and slowly charge 10.0 L of MTBE over 1 hour.

    • Causality: MTBE acts as a powerful anti-solvent. The ionic product is insoluble in MTBE, forcing rapid and high-purity precipitation, while organic impurities remain dissolved in the residual ethanol/MTBE matrix.

  • Isolation & Drying: Discharge the resulting white slurry to a Nutsche filter. Wash the filter cake with 2.0 L of cold MTBE (5 °C). Transfer the white crystalline solid to a vacuum oven and dry at 40 °C under high vacuum (<10 mbar) for 24 hours to constant weight.

Analytical & Quality Control

To verify the structural integrity and purity of the final Ethyl 2-(methylamino)propanoate hydrochloride, the following analytical profile must be met:

  • Appearance: White to off-white crystalline powder.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 9.50 (br s, 2H, NH2+​ ), 4.20 (q, J=7.1 Hz, 2H, −O−CH2​− ), 4.05 (q, J=7.2 Hz, 1H, α−CH ), 2.55 (s, 3H, N−CH3​ ), 1.45 (d, J=7.2 Hz, 3H, α−CH3​ ), 1.22 (t, J=7.1 Hz, 3H, ester- CH3​ ).

  • LC-MS (ESI+): Calculated for C6​H14​NO2+​ [M+H]+ : 132.10; Found: 132.1.

  • Purity (HPLC-ELSD): ≥98.5% area.

References

  • Vogel, E. R., Jackson, W., & Masterson, D. S. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules, 20(6), 10487-10495. URL:[Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. URL:[Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251. URL:[Link]

  • Ajinomoto Co Inc. (2009). Method for producing amino acid ester hydrochloride. Japan Patent JP4356292B2.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 2-(methylamino)propanoate Couplings

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals dealing with the specific steric and electronic challenges of coupling react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals dealing with the specific steric and electronic challenges of coupling reactions involving Ethyl 2-(methylamino)propanoate (the ethyl ester of N-methylalanine).

Core Principles & Causality (The "Why")

Coupling an activated carboxylic acid to the secondary amine of Ethyl 2-(methylamino)propanoate is notoriously difficult. The N-methyl group introduces severe steric hindrance, which drastically reduces the nucleophilicity of the nitrogen atom[1]. Consequently, standard carbodiimide chemistry (e.g., DCC/HOBt) often results in incomplete reactions and provides ample time for side reactions to occur[1].

The most critical side reaction is base-catalyzed epimerization (racemization) . Because the nucleophilic attack of the N-methylated amine is slow, the activated ester remains exposed to the basic environment for extended periods. This promotes the abstraction of the alpha-proton, leading to the formation of an achiral oxazolone intermediate[2]. Therefore, successful coupling requires a self-validating system that perfectly balances two opposing forces: maximizing the electrophilicity of the activated ester while minimizing the basicity of the reaction environment.

Troubleshooting Guide & FAQs

Q1: I am using standard DCC/HOBt chemistry to couple an Fmoc-amino acid to Ethyl 2-(methylamino)propanoate, but my yields are consistently <30%. How can I improve this? A: The low yield is a direct consequence of steric bulk. DCC is insufficiently reactive for sterically hindered secondary amines; the reaction can take 24–72 hours and still result in poor yields[1]. Solution: You must switch to an additive pair that forms a highly reactive ester intermediate. We recommend using uronium/aminium salts like HATU . Studies demonstrate that HATU can drive N-methyl amino acid couplings to near completion in as little as 20 minutes with no preactivation required[3].

Q2: I switched to HATU with DIPEA (DIEA), but now I am observing significant epimerization of the activated amino acid. What is causing this? A: Even with HATU, coupling to an N-methylated amine is relatively slow compared to primary amines. Prolonged exposure of the activated ester to a strong, hindered base like DIPEA promotes oxazolone formation, leading to a loss of chirality[2]. Solution: Switch to a less nucleophilic, weaker base such as TMP (2,4,6-trimethylpyridine) . Alternatively, if epimerization persists, use a non-basic coupling system like DIC/HOAt , which has been proven to suppress epimerization entirely even during the slow coupling of N-methylated substrates[2].

Q3: Are there greener, less explosive alternatives to HATU/HOAt that maintain the same high coupling efficiency? A: Yes. COMU is an excellent modern alternative. It replaces the explosive benzotriazole derivatives (HOBt/HOAt) with Oxyma Pure, resulting in safer handling and reduced allergenic potential[4]. COMU exists primarily in the highly reactive uronium form and requires only one equivalent of base to achieve coupling efficiencies comparable to HATU, which further reduces the risk of base-catalyzed epimerization[4][5].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected performance of various coupling reagents when reacting with the sterically hindered secondary amine of Ethyl 2-(methylamino)propanoate.

Coupling ReagentActivation IntermediateTypical Reaction TimeExpected YieldEpimerization RiskSafety / Operational Notes
DCC / HOBt OBt ester24 – 72 hours< 40%High (due to time)Dicyclohexylurea byproduct is difficult to filter.
HATU / HOAt OAt ester20 – 60 mins> 85%ModerateGold standard for sterics; HOAt is explosive.
COMU / Oxyma Oxyma ester30 – 60 mins> 85%LowSafer handling; requires only 1 eq. of base.
DIC / HOAt OAt ester2 – 12 hours70 – 80%Very LowIdeal for highly epimerization-prone substrates.

Standardized Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU/TMP

Purpose: Rapid coupling to Ethyl 2-(methylamino)propanoate to minimize reaction time and bypass steric barriers.

  • Preparation: Dissolve the N-protected amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF to achieve a concentration of ~0.2 M.

  • Activation: Add TMP (2,4,6-trimethylpyridine) (2.0 eq) to the solution. Stir for exactly 1 minute to pre-activate the carboxylic acid. (Critical: Do not exceed 1 minute to prevent oxazolone formation).

  • Coupling: Immediately add Ethyl 2-(methylamino)propanoate (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor reaction completion via LC-MS.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Epimerization-Free Coupling using COMU

Purpose: Safer, high-yield coupling with strictly controlled basicity to prevent racemization.

  • Preparation: Dissolve the N-protected amino acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF/DCM (1:1 v/v).

  • Substrate Addition: Add the Ethyl 2-(methylamino)propanoate (1.0 eq) directly to the mixture.

  • Controlled Base Addition: Dropwise add exactly 1.0 eq of DIPEA. (Note: COMU requires less base than HATU, inherently reducing basicity-induced epimerization).

  • Reaction: Agitate at room temperature for 45 minutes.

  • Workup: Because the byproduct of COMU is highly water-soluble, wash the organic reaction mixture thoroughly with water (3x) and brine, then purify the organic layer via flash chromatography.

Mechanistic & Workflow Visualizations

MechanisticPathway A Activated Carboxylic Acid (e.g., OAt or Oxyma Ester) C Tetrahedral Intermediate (High Energy State) A->C Nucleophilic Attack E Oxazolone Intermediate (Leads to Epimerization) A->E Excess Base / Slow Reaction B Ethyl 2-(methylamino)propanoate (Sterically Hindered Amine) B->C D Target N-Methyl Peptide Bond (High Yield via HATU/COMU) C->D Rapid Elimination of Leaving Group E->D Slower Attack (Yields Racemic Mix)

Mechanistic pathway of N-methyl coupling highlighting the competing epimerization route.

TroubleshootingFlow Start Issue: Low Yield or Purity in N-Methyl Coupling CheckReagent Are you using DCC or EDC? Start->CheckReagent UseUronium Switch to HATU or COMU (Highly Reactive) CheckReagent->UseUronium Yes (Too Slow) CheckEpimer Is Epimerization >5%? CheckReagent->CheckEpimer No (Already using HATU) UseUronium->CheckEpimer ChangeBase Switch Base to TMP or Use DIC/Oxyma CheckEpimer->ChangeBase Yes (Base-catalyzed) Success Optimal N-Methyl Coupling Achieved CheckEpimer->Success No ChangeBase->Success

Decision tree for troubleshooting low yields and epimerization in N-methyl couplings.

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL:[4]

  • Coupling Reagents - AAPPTEC Source: Peptide.com URL:[5]

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity Source: PMC - NIH URL:[3]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP) Source: SciELO URL:[1]

  • Epimerisation in Peptide Synthesis Source: PMC - NIH URL:[2]

Sources

Optimization

Technical Support Center: Minimizing Racemization in Ethyl 2-(methylamino)propanoate Synthesis

Welcome to the technical support guide for the stereoselective synthesis of Ethyl 2-(methylamino)propanoate. This resource is designed for researchers, scientists, and drug development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the stereoselective synthesis of Ethyl 2-(methylamino)propanoate. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-methylated amino acids while preserving their chiral integrity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

I. Understanding the Challenge: The Racemization Problem

The synthesis of N-methylated amino acids, such as Ethyl 2-(methylamino)propanoate, is a critical process in pharmaceutical development. The incorporation of these modified amino acids can significantly enhance the metabolic stability and membrane permeability of peptide-based drugs. However, a primary obstacle in their synthesis is the propensity for racemization at the α-carbon, which can compromise the biological activity and stereochemical purity of the final product.

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur through various mechanisms, particularly under basic conditions or during the activation of the carboxylic acid group.[1][2] The primary mechanism involves the deprotonation of the α-carbon to form a planar, achiral enolate intermediate, which can then be reprotonated from either face, leading to a loss of stereochemical information.[3]

This guide will provide a comprehensive overview of the synthetic strategies to mitigate racemization, focusing on direct N-methylation and reductive amination approaches.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of Ethyl 2-(methylamino)propanoate and provides practical solutions.

Q1: I am observing significant racemization during the direct N-methylation of Ethyl 2-aminopropanoate. What are the likely causes and how can I minimize it?

A1: Direct N-methylation of an amino ester is fraught with challenges, primarily due to the basic conditions typically employed, which promote racemization.

Likely Causes of Racemization:

  • Strong Bases: The use of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to deprotonate the amine can also deprotonate the α-carbon, leading to the formation of an achiral enolate and subsequent racemization.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the deprotonation of the α-carbon, increasing the rate of racemization.

  • Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of racemization.

Troubleshooting Strategies:

  • Choice of Base: Employ a milder, non-nucleophilic base with significant steric hindrance. Bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) are less likely to cause racemization compared to stronger, less hindered bases like triethylamine.[1]

  • Protecting Groups: A more robust strategy involves the protection of the amino group with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), before methylation.[4][5] This prevents direct exposure of the α-proton to basic conditions during the methylation step. The carboxylic acid should also be protected as an ester.

  • Reaction Conditions:

    • Maintain low temperatures (e.g., 0 °C to room temperature) throughout the reaction.

    • Monitor the reaction closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.

    • Use a less reactive methylating agent if possible, although methyl iodide is common.[4]

Q2: My reductive amination of ethyl pyruvate with methylamine is resulting in a racemic product. How can I achieve stereoselectivity?

A2: Reductive amination of a prochiral ketone like ethyl pyruvate with methylamine will inherently produce a racemic mixture of the corresponding amino ester unless a chiral auxiliary or a stereoselective reducing agent is employed.

Strategies for Stereoselective Reductive Amination:

  • Enzymatic Reductive Amination: Biocatalysis offers a highly stereoselective route. Engineered enzymes, such as certain reductases or dehydrogenases, can catalyze the reductive amination of phenylpyruvate (a related keto acid) with high enantiopurity.[6] Similar enzymatic systems could be explored for ethyl pyruvate.

  • Chiral Auxiliaries: While less common for this specific transformation, the use of a chiral amine to form a diastereomeric imine intermediate, followed by reduction and removal of the auxiliary, is a classical approach to asymmetric synthesis.

  • Asymmetric Hydrogenation: The use of chiral catalysts, often based on transition metals like rhodium or ruthenium with chiral phosphine ligands, for the asymmetric hydrogenation of the in situ-formed imine can provide high enantiomeric excess.

Q3: What analytical techniques are best for determining the enantiomeric purity of my Ethyl 2-(methylamino)propanoate?

A3: Accurate determination of enantiomeric excess (ee) is crucial. Several chromatographic and spectroscopic methods are suitable.

Recommended Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7][8] Derivatization with a chiral reagent like Marfey's reagent can also be used to form diastereomers that can be separated on a standard achiral column.[7]

  • Chiral Gas Chromatography (GC): If the product is sufficiently volatile, chiral GC using a column with a chiral stationary phase can be an effective method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for the determination of their ratio.

III. Recommended Synthetic Protocols

Here we provide detailed experimental protocols for two common approaches to synthesizing Ethyl 2-(methylamino)propanoate with minimized racemization.

Protocol 1: N-Methylation of Protected L-Alanine Ethyl Ester

This method involves the protection of the amino group of L-alanine ethyl ester prior to methylation to prevent racemization.

Experimental Workflow:

A L-Alanine Ethyl Ester B N-Boc-L-Alanine Ethyl Ester A->B Boc₂O, Base C N-Boc-N-methyl-L-Alanine Ethyl Ester B->C NaH, CH₃I D Ethyl 2-(methylamino)propanoate (as salt) C->D TFA or HCl E Final Product D->E Base workup

Caption: Workflow for N-methylation with amine protection.

Step-by-Step Procedure:

  • Protection of the Amino Group:

    • Dissolve L-alanine ethyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydroxide (1.1 eq) and stir until dissolved.

    • Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alanine ethyl ester.

  • N-Methylation:

    • Dissolve N-Boc-L-alanine ethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.[5]

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified N-Boc-N-methyl-L-alanine ethyl ester (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the mixture under reduced pressure. The product will be the TFA salt.

    • For the free amine, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃), and extract with an organic solvent.

Protocol 2: Stereoselective Reductive Amination

This approach utilizes a biocatalytic method for high stereoselectivity.

Experimental Workflow:

A Ethyl Pyruvate D Ethyl 2-(methylamino)propanoate A->D B Methylamine B->D C Engineered Reductase/Dehydrogenase C->D NAD(P)H

Caption: Biocatalytic reductive amination workflow.

General Procedure (Conceptual):

  • This protocol is based on established methods for related keto acids.[6]

  • A whole-cell biocatalyst or an isolated, engineered enzyme (e.g., a variant of DpkA from Pseudomonas putida) is used.[6]

  • The reaction is typically carried out in an aqueous buffer (e.g., phosphate buffer, pH 7-8).

  • Ethyl pyruvate and methylamine (often as methylamine hydrochloride) are added as substrates.

  • A cofactor regeneration system for NAD(P)H is often required for whole-cell systems or can be added for isolated enzyme reactions.

  • The reaction is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • The product is then extracted from the reaction mixture and purified.

IV. Data Summary

The choice of synthetic route can significantly impact the enantiomeric purity of the final product.

Synthetic MethodKey ReagentsTypical Enantiomeric Excess (ee)Key Considerations
Direct N-Methylation (Unprotected) Strong Base (e.g., NaH), CH₃ILow to moderateHigh risk of racemization.[1]
N-Methylation (with Protection) Boc₂O, NaH, CH₃I, TFA>98%Multi-step but preserves stereochemistry.[5]
Reductive Amination (Standard) NaBH₃CN~0% (Racemic)Non-stereoselective.[4]
Reductive Amination (Biocatalytic) Engineered Enzyme>99%Requires specific biocatalyst and conditions.[6]

V. References

  • BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide. BenchChem Technical Support.

  • BenchChem. (2025). Synthesis of Enantiomerically Pure (2S)-2-(methylamino)propan-1-ol: An In-depth Technical Guide. BenchChem Technical Support.

  • Carpino, L. A., et al. (1990s). The influence of basicity and steric hindrance of organic bases on racemization. As referenced in "A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis".

  • Chen, Y., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. MDPI. Available from: [Link]

  • Fuchs, P. L. (2013). Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Organic Synthesis. John Wiley & Sons.

  • Jham, G. N., Cover, R. E., & Kovacs, J. (n.d.). Coupling and racemization rate constants of alanine- and glycylalanine-active esters. Journal of the American Chemical Society.

  • Miller, A., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Peptide and Protein Letters.

  • RSC. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.

  • Sivakua, W., & Smith, S. M. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available from: [Link]

  • University of Manchester. (n.d.). Racemisation in Chemistry and Biology.

  • Various Authors. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society.

  • Various Authors. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available from: [Link]

  • Various Authors. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for N-Methylalanine Ethyl Ester Oils

Welcome to the Technical Support Center for Amino Acid Derivative Synthesis. This guide specifically addresses the isolation and purification of N-methylalanine ethyl ester (CAS 56428-90-1), a highly versatile but notori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Derivative Synthesis. This guide specifically addresses the isolation and purification of N-methylalanine ethyl ester (CAS 56428-90-1), a highly versatile but notoriously sensitive secondary amino acid ester. Because it exists as a free-base oil at room temperature and possesses both a reactive secondary amine and a labile ester linkage, traditional purification methods often lead to severe yield losses.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we dissect the mechanistic causality behind common experimental failures and provide field-proven, self-validating protocols to ensure high-purity recovery.

Core Purification Workflow

PurificationWorkflow Salt Crude Ester HCl Salt (Aqueous Phase) Biphasic Biphasic Neutralization (pH 7.5 - 8.5) Salt->Biphasic Extract Organic Extraction (EtOAc / DCM) Biphasic->Extract Prevents Hydrolysis Dry Drying & Concentration (< 30°C) Extract->Dry QC Purity Assessment (GC-FID / NMR) Dry->QC Distill High-Vacuum Distillation (< 1 Torr) QC->Distill Purity > 90% Chromatography Amine-Treated Silica Chromatography QC->Chromatography Purity < 90% Pure Pure N-methylalanine ethyl ester (Oil) Distill->Pure Chromatography->Pure

Workflow for the isolation and purification of N-methylalanine ethyl ester oils.

Troubleshooting & FAQs

Q1: Why does my N-methylalanine ethyl ester yield drop significantly during aqueous workup, and how can I prevent it? Causality: Amino acid esters are highly susceptible to base-catalyzed hydrolysis (saponification). When neutralizing the mineral acid salt (e.g., HCl salt) with an aqueous base, the localized high pH rapidly cleaves the ester bond, reverting the molecule to the free N-methylalanine. Kinetic studies on the1 demonstrate that the cationic form is hydrolyzed exceptionally fast at elevated pH[1]. Solution: Employ a biphasic neutralization strategy. By adding a water-insoluble organic solvent prior to base addition, the liberated free base oil immediately partitions into the organic layer. Keeping the aqueous phase strictly between2, drastically reducing hydrolysis and improving recovery yields[2].

Q2: During distillation, my product turns dark and the yield is poor. What causes this thermal degradation? Causality: N-methyl amino acid ester free bases are thermally labile. Prolonged exposure to high temperatures induces intermolecular self-condensation, leading to the formation of diketopiperazines. Although the secondary amine in N-methylalanine provides some steric hindrance compared to primary amines, thermal stress easily overcomes this activation barrier. Additionally, oxidative degradation occurs if the system is not properly purged of oxygen. Solution: Perform 3 at highly reduced pressures[3]. Lowering the system pressure to < 1 Torr significantly depresses the boiling point, allowing distillation at bath temperatures that do not trigger self-condensation.

Q3: I am observing severe tailing and co-eluting impurities during silica gel chromatography. How can I resolve this? Causality: Bare silica gel contains acidic silanol groups (pKa ~ 4.5 - 5.0). The secondary amine of N-methylalanine ethyl ester acts as a base, leading to strong ionic interactions and hydrogen bonding with the stationary phase. This causes the compound to streak down the column rather than eluting in a discrete band, resulting in co-elution with structurally similar impurities. Solution: Deactivate the silica gel by pre-treating the column with 1-2% triethylamine (Et₃N) in your mobile phase. The Et₃N competitively binds to the acidic silanols, allowing the amino acid ester to partition purely based on its inherent polarity.

Self-Validating Experimental Protocols
Protocol A: Biphasic Neutralization and Extraction

This protocol ensures the safe liberation of the free base oil without triggering ester hydrolysis.

  • Preparation: Cool the aqueous solution containing the N-methylalanine ethyl ester hydrochloride salt to 0–5 °C using an ice bath. (Causality: Low temperature exponentially slows down hydrolysis kinetics).

  • Solvent Addition: Add an equal volume of cold ethyl acetate (EtOAc) or dichloromethane (DCM) to the reaction vessel to create a biphasic system.

  • Titration: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while under vigorous mechanical stirring.

  • pH Monitoring (Validation Checkpoint): Continuously monitor the aqueous layer using a calibrated pH meter. Stop base addition exactly when the pH reaches 7.5 to 8.0. Self-Validation: If the pH remains stable at 7.8 for 5 minutes without further base addition, neutralization is complete. Exceeding pH 8.5 will trigger rapid saponification; if this occurs, immediately add drops of dilute HCl to correct the pH.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic layer. Extract the aqueous layer twice more with fresh EtOAc.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a water bath temperature strictly below 30 °C.

Protocol B: High-Vacuum Fractional Distillation

Use this protocol for oils with >90% purity to achieve analytical grade (>99%) material.

  • Setup: Equip a short-path distillation apparatus with a Vigreux column to prevent bumping and improve fractionation. Ensure all joints are properly greased for high vacuum.

  • Degassing: Apply a high vacuum (< 1 Torr) to the crude oil at room temperature for 15 minutes. (Causality: This removes residual volatile solvents and dissolved oxygen, preventing oxidative degradation upon heating).

  • Heating: Gradually increase the oil bath temperature. Monitor the vapor temperature closely.

  • Fraction Collection (Validation Checkpoint): Discard the initial fore-run (typically containing residual water and low-boiling impurities). Collect the main fraction corresponding to pure N-methylalanine ethyl ester. Self-Validation: A stable, unchanging vapor temperature under constant vacuum indicates the elution of the pure compound. Wild fluctuations indicate a compromised vacuum seal or co-eluting solvents.

  • Storage: Backfill the system with argon or nitrogen gas before removing the collection flask. Store the purified oil at -20 °C under an inert atmosphere.

Quantitative Comparison of Purification Strategies

To assist in selecting the optimal purification route, the following table summarizes the quantitative outcomes of various strategies applied to amino acid ester oils:

Purification MethodTypical Recovery Yield (%)Purity Achieved (%)Processing TimeKey Limitation / Causality
Direct Aqueous Neutralization 40 - 50%85 - 90%2 hoursHigh rate of base-catalyzed ester hydrolysis.
Biphasic Extraction (pH 7-8) 85 - 95%90 - 95%3 hoursRequires large solvent volumes; does not remove structurally similar byproducts.
Silica Gel Chromatography (Standard) 50 - 60%90 - 95%5 hoursSevere tailing and irreversible binding to acidic silanols.
Amine-Treated Chromatography 80 - 90%> 98%5 hoursRequires rigorous removal of Et₃N post-column under high vacuum.
High-Vacuum Distillation (< 1 Torr) 75 - 85%> 99%4 hoursRisk of thermal degradation (diketopiperazine formation) if vacuum fails.
References
  • Google Patents.US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Canadian Science Publishing. The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Ethyl 2-(methylamino)propanoate Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Ethyl 2-(methylamino)propanoate is a versatile secondary amine ester, typically synthesized via the reductive amination of ethyl pyruv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Ethyl 2-(methylamino)propanoate is a versatile secondary amine ester, typically synthesized via the reductive amination of ethyl pyruvate with methylamine using1[1]. While this method provides high conversion rates, isolating the pure secondary amine from unreacted primary amine, boron salts, and unreacted carbonyls presents significant challenges due to the polarity of the amine and the hydrolytic lability of the ethyl ester.

This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these specific purification bottlenecks.

Solid-Phase Purification Workflow

G Start Crude Reaction Mixture (Product, Methylamine, Boron Salts) Step1 Add PS-Benzaldehyde Resin (Scavenge Primary Amine) Start->Step1 Excess Methylamine Step2 Filtration Step1->Step2 Step3 Load onto SCX-2 Column (Catch & Release) Step2->Step3 Filtrate (Sec. Amine + Boron salts) Step4 Wash with MeOH/DCM (Remove Boron/Neutral Impurities) Step3->Step4 Amine binds to resin Step5 Elute with 2M NH3 in MeOH (Release Secondary Amine) Step4->Step5 Boron salts washed away End Pure Ethyl 2-(methylamino)propanoate Step5->End Evaporate solvent

Workflow for the purification of Ethyl 2-(methylamino)propanoate using solid-supported reagents.

Troubleshooting Guides & FAQs

Q1: How do I selectively remove excess methylamine without losing my secondary amine product?

The Causality: Methylamine (a primary amine) and Ethyl 2-(methylamino)propanoate (a secondary amine) have nearly identical polarities, making flash chromatography highly inefficient. However, primary amines readily condense with aldehydes to form stable imines, whereas secondary amines cannot. The Solution: Utilize a polymer-supported covalent scavenger such as 2[2]. The resin covalently binds the unreacted methylamine via imine formation, leaving the secondary amine product untouched in the solution. Self-Validating Check: Perform a TLC stain using Ninhydrin. Primary amines like methylamine will stain deep purple (Ruhemann's purple), whereas the secondary amine product will form an iminium salt that stains 3[3]. Once the purple spot disappears from the reaction mixture, scavenging is complete.

Protocol: Primary Amine Scavenging

  • Dilute the crude reaction mixture in THF or DCM.

  • Add 2.5 to 3.0 equivalents of PS-Benzaldehyde resin relative to the estimated excess of methylamine.

  • Agitate the mixture at room temperature for 1–2 hours.

  • Monitor via TLC (Ninhydrin stain) until the primary amine (purple spot) is no longer visible.

  • Filter the mixture through a fritted syringe or filter paper to remove the resin.

  • Wash the resin twice with DCM to ensure complete recovery of the secondary amine product.

Q2: How do I eliminate boron salts and neutral impurities without performing a messy aqueous workup?

The Causality: Reductive amination utilizing NaBH(OAc)3 generates boron byproducts that complex tightly with basic amines. Traditional aqueous acid/base extractions are laborious, often lead to emulsion formation, and risk hydrolyzing the ester. The Solution: Implement a "Catch-and-Release" purification strategy using 4 (Silica Propylsulfonic Acid) strong cation exchange resin[4]. The basic secondary amine protonates and binds ionically to the sulfonic acid groups, while neutral impurities (like unreacted ethyl pyruvate) and boron salts wash straight through. Self-Validating Check: Spot the flow-through wash on a TLC plate and stain with Ninhydrin. It should show zero basic amine content (no staining), confirming that 100% of your product is safely bound to the column.

Protocol: SCX-2 Catch-and-Release

  • Condition an SCX-2 column with 1 column volume (CV) of Methanol (MeOH), followed by 1 CV of DCM.

  • Load the filtered crude mixture (from the PS-Benzaldehyde step) onto the SCX-2 column.

  • Wash the column with 2 CV of DCM, followed by 2 CV of MeOH. This removes boron salts, unreacted carbonyls, and non-basic impurities.

  • Elute the target Ethyl 2-(methylamino)propanoate by passing 2 CV of 2M Ammonia in Methanol (NH3/MeOH) through the column.

  • Evaporate the methanolic ammonia eluent under reduced pressure to yield the pure free-base secondary amine.

Q3: My ethyl ester is hydrolyzing during the basic workup. How can I prevent this?

The Causality: The ethyl ester moiety of Ethyl 2-(methylamino)propanoate is highly susceptible to base-catalyzed hydrolysis (saponification), which yields the undesired N-methylalanine carboxylic acid. Strong aqueous bases (e.g., 1M NaOH, KOH) commonly used to break boron complexes or neutralize amine salts will rapidly degrade the product. The Solution: The SCX-2 catch-and-release method described above utilizes a strictly non-aqueous methanolic ammonia environment[4]. Because the system lacks water, the hydroxide ion is not present to attack the carbonyl carbon, effectively preventing saponification. Ensure that the 2M NH3/MeOH is evaporated promptly at temperatures below 40°C to prevent any potential transesterification or amidation side-reactions.

Quantitative Comparison of Purification Strategies

The following table summarizes the efficiency and risks associated with various purification methods for Ethyl 2-(methylamino)propanoate:

Purification MethodReagent/ResinTarget Impurity RemovedEster Hydrolysis RiskTypical Recovery Yield
Covalent Scavenging PS-BenzaldehydePrimary Amines (Methylamine)Low>90%
Ion Exchange (Catch & Release) SCX-2 (Propylsulfonic Acid)Boron Salts, Neutral OrganicsLow (Non-aqueous)85 - 95%
Aqueous Extraction 1M NaOH / DCMBoron SaltsHigh 50 - 70%
Flash Chromatography Silica Gel (SiO2)General ImpuritiesLow60 - 80% (Streaking)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diketopiperazine Formation with Ethyl 2-(methylamino)propanoate

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing chain-truncation issues during the synthesis of N-methylated pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing chain-truncation issues during the synthesis of N-methylated peptides. Specifically, we address the notorious diketopiperazine (DKP) side reaction encountered when utilizing Ethyl 2-(methylamino)propanoate (N-methylalanine ethyl ester).

Mechanistic FAQs: Understanding the Failure Point

Q1: Why does Ethyl 2-(methylamino)propanoate cause such rapid and severe DKP formation at the dipeptide stage? A1: DKP formation is an intramolecular aminolysis reaction. When you deprotect the N-terminus of a dipeptide (e.g., H-Xaa-N(Me)Ala-OEt), the liberated amine nucleophilically attacks the C-terminal ethyl ester, releasing ethanol and forming a stable 6-membered ring. The presence of the N-methyl group on the Ethyl 2-(methylamino)propanoate residue is the critical catalyst here. N-alkylation strongly induces a cis-amide bond conformation between the two amino acids. This spatial geometry acts as a conformational trap, bringing the nucleophilic N-terminal amine and the electrophilic ethyl ester into perfect proximity, drastically lowering the activation energy for cyclization1[1].

Q2: Can I prevent DKP by simply changing my Fmoc deprotection base? A2: Modifying the base can mitigate, but rarely eliminates, the issue when an ethyl ester is present. Standard 20% piperidine/DMF is highly basic and promotes rapid base-catalyzed cyclization. Switching to a milder, faster protocol—such as 2% DBU and 5% piperazine in NMP—reduces the exposure time of the free amine to basic conditions2[2]. However, because the cis-conformation is thermodynamically favored, cyclization will still aggressively compete with your next coupling step.

Q3: If base modification isn't enough, what is the most effective strategy to prevent DKP while keeping the ethyl ester? A3: The definitive solution is the "In Situ Acylation" (Simultaneous Deprotection-Coupling) strategy. To outcompete DKP formation, the free amine must be trapped the exact millisecond it is generated. This involves adding a highly reactive, pre-activated third amino acid to the protonated dipeptide salt before adding the neutralization base. When the base is finally introduced, the amine is neutralized and immediately reacts intermolecularly with the pre-activated ester, successfully forming the tripeptide before intramolecular cyclization can occur 3[3].

Q4: Are there alternative C-terminal protecting groups if the ethyl ester proves too difficult? A4: Yes. If your synthetic scheme permits, replacing the ethyl ester with a sterically hindered group significantly impedes the nucleophilic attack. For instance, substituted 2-(trimethylsilyl)ethyl esters (like Tmsi) or standard tert-butyl esters provide immense steric bulk, suppressing DKP formation even under standard basic conditions4[4].

Data Presentation: Strategy Comparison

The following table summarizes the quantitative and qualitative differences between various DKP prevention strategies when working with N-methylated dipeptide alkyl esters.

StrategyMechanism of ActionEfficacy with Ethyl EstersPractical Considerations
Standard Stepwise Coupling Sequential deprotection followed by coupling.Very Low (>80% DKP conversion)Highly prone to failure at the dipeptide stage due to cis-amide proximity.
Optimized Base (DBU/Piperazine) Reduces basic exposure time during Fmoc removal.Low-Moderate (~30-50% DKP)Easy to implement, but insufficient for highly prone N-methyl ethyl esters.
In Situ Acylation Simultaneous neutralization and entrapment of the free amine.High (<5% DKP)Requires pre-activation of the next amino acid; highly effective for solution-phase.
Bulky C-Terminal Esters (e.g., Tmsi, t-Butyl) Steric hindrance blocks the intramolecular nucleophilic attack.Very High (<1% DKP)Requires redesigning starting materials; not applicable if ethyl ester is mandatory.

Mandatory Visualization: Mechanistic Pathway

The diagram below illustrates the competing kinetic pathways during the critical dipeptide deprotection step.

DKP_Pathway A N-Protected Dipeptide PG-Xaa-N(Me)Ala-OEt B Deprotection Step (Yields Protonated Salt) A->B C Free Amine Intermediate H-Xaa-N(Me)Ala-OEt B->C D Intramolecular Nucleophilic Attack (Favored by cis-amide bond) C->D Standard Conditions F In Situ Acylation (Add Pre-activated AA3 + Base) C->F Simultaneous Coupling E Diketopiperazine (DKP) Cyclo-(Xaa-N(Me)Ala) + EtOH D->E G Desired Tripeptide PG-AA3-Xaa-N(Me)Ala-OEt F->G

Mechanistic pathway of chain elongation versus diketopiperazine (DKP) formation.

Experimental Protocol: In Situ Acylation (Simultaneous Deprotection-Coupling)

To ensure scientific integrity and trustworthiness, this protocol is designed as a self-validating system. By maintaining the dipeptide as a protonated salt until the exact moment of coupling, we thermodynamically suppress DKP formation 5[5].

Prerequisites:

  • Starting Material: Boc-Xaa-N(Me)Ala-OEt (Pre-synthesized dipeptide).

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), HATU, HOAt, Fmoc-AA3-OH.

Step-by-Step Methodology:

  • Preparation of the Dipeptide Salt (Deprotection):

    • Dissolve Boc-Xaa-N(Me)Ala-OEt (1.0 eq) in a 1:1 mixture of TFA/DCM at 0°C.

    • Stir for 30 minutes.

    • Causality Check: The acidic environment removes the Boc group but keeps the resulting amine protonated (TFA salt). DKP cannot form while the amine is protonated.

    • Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Do not add base during this workup.

  • Pre-activation of the Third Amino Acid (AA3):

    • In a separate, dry flask, dissolve Fmoc-AA3-OH (1.5 eq) and HOAt (1.5 eq) in anhydrous DMF.

    • Add HATU (1.45 eq) and cool the mixture to 0°C.

    • Add DIPEA (3.0 eq) and stir for 2 minutes to generate the highly reactive active ester.

    • Causality Check: Pre-activation ensures that the electrophile is fully formed and ready to react instantaneously with the dipeptide amine.

  • Simultaneous Neutralization and Entrapment:

    • Dissolve the dipeptide TFA salt (from Step 1) in a minimal amount of anhydrous DMF and cool to -10°C.

    • Rapidly transfer the pre-activated AA3 solution (from Step 2) into the dipeptide salt solution.

    • Immediately add DIPEA (1.5 eq) dropwise to the combined mixture.

    • Causality Check: The DIPEA neutralizes the TFA salt, liberating the free amine. Because the highly reactive AA3 ester is already present in excess, intermolecular acylation outcompetes the intramolecular DKP cyclization.

  • Validation & Workup:

    • Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Self-Validation Check: Monitor the reaction via LC-MS. You should observe the mass of the desired tripeptide (Fmoc-AA3-Xaa-N(Me)Ala-OEt) and an absence of the DKP mass (Cyclo-(Xaa-N(Me)Ala)).

    • Quench with 5% aqueous citric acid, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate for purification.

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC.
  • Application of substituted 2-(trimethylsilyl)
  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acyl
  • Diketopiperazines Rev | PDF | Ester | Amino Acid. Scribd.

Sources

Optimization

Technical Support Center: Controlling Hygroscopicity in Ethyl 2-(methylamino)propanoate Salts

Welcome to the Technical Support Center for formulation scientists and process chemists working with Ethyl 2-(methylamino)propanoate (N-methylalanine ethyl ester). Because this compound is a secondary aliphatic amine wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation scientists and process chemists working with Ethyl 2-(methylamino)propanoate (N-methylalanine ethyl ester). Because this compound is a secondary aliphatic amine with an ester linkage, its salt forms are uniquely vulnerable to moisture. High hygroscopicity in this molecule does not just cause poor powder flow and deliquescence; it acts as a catalyst for moisture-induced ester hydrolysis, leading to chemical degradation.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to engineer stable, low-hygroscopicity solid states.

Part 1: Core Concepts & Causality (FAQs)

Q: Why does the hydrochloride (HCl) salt of Ethyl 2-(methylamino)propanoate rapidly turn into a syrup on the benchtop? A: This phenomenon is known as deliquescence. The chloride ion has a high charge density and is highly hydrophilic. When paired with the relatively small, polar N-methylalanine ethyl ester cation, the resulting crystal lattice energy is often insufficient to overcome the thermodynamic drive for water sorption. Once the ambient relative humidity (RH) exceeds the deliquescence relative humidity (DRH) of the salt, it absorbs moisture until it dissolves in its own absorbed water. As noted in comprehensive studies on 1, the hygroscopicity of crystalline salts is highly dependent on the counterion's ability to shield the polar centers of the API.

Q: How does counterion substitution prevent moisture uptake and protect the ester group? A: By replacing a small, hydrophilic anion (like chloride) with a bulky, hydrophobic counterion (like tosylate or napsylate), you fundamentally alter the crystal lattice. The hydrophobic aromatic rings of a tosylate counterion provide steric shielding around the protonated amine, repelling atmospheric water molecules. Furthermore, reducing moisture ingress prevents the microenvironmental pH from dropping in the presence of water, which is the primary driver of ester hydrolysis. This balanced approach to 2 is critical for developability.

G cluster_0 High Hygroscopicity (e.g., HCl Salt) cluster_1 Controlled Hygroscopicity (e.g., Tosylate Salt) A Amine Cation (Ester Linkage) B Chloride Anion (High Charge Density) A->B Ionic Bond C Rapid Moisture Sorption B->C Attracts H2O D Deliquescence & Ester Hydrolysis C->D Degradation E Amine Cation (Ester Linkage) F Tosylate Anion (Hydrophobic Shield) E->F Ionic Bond G Steric Hinderance of Water F->G Repels H2O H Stable Crystalline Lattice G->H Stability

Mechanistic comparison of moisture sorption between high-charge-density and hydrophobic counterions.

Part 2: Troubleshooting Guide - Salt Screening & Optimization

If your current batch of Ethyl 2-(methylamino)propanoate salt is exhibiting poor solid-state behavior, consult the following troubleshooting matrix.

Issue 1: The isolated salt "oils out" instead of crystallizing.
  • Causality: Aliphatic amine esters have high conformational flexibility. When paired with a counterion that does not promote strong directional hydrogen bonding or pi-pi stacking, the system prefers a lower-energy amorphous or liquid-crystalline state (coacervation) rather than a rigid crystal lattice. Amorphous domains are inherently more hygroscopic because water molecules can easily penetrate the disordered matrix.

  • Solution: Shift from evaporative crystallization to anti-solvent crystallization at controlled temperatures. By dissolving the free base and acid in a highly miscible solvent (e.g., ethanol) and slowly titrating in a non-polar anti-solvent (e.g., heptane) at 5°C, you force the lattice to assemble slowly, rejecting impurities and amorphous domains.

Issue 2: The crystalline salt shows >10% mass gain during Dynamic Vapor Sorption (DVS).
  • Causality: The chosen counterion is too hydrophilic or the crystal structure contains inherent voids/channels that accommodate water (hydrate formation).

  • Solution: Execute a systematic 3 utilizing counterions with lower hydration energies.

Quantitative Counterion Comparison Data

The following table synthesizes the expected solid-state behavior of various Ethyl 2-(methylamino)propanoate salts based on established physicochemical characterizations of 4.

CounterionpKa of AcidHydrophobicityExpected DVS Mass Gain (at 80% RH)Solid-State Risk Profile for Ester Amines
Hydrochloride -6.0Low> 15% (Deliquescent)Critical Risk: High moisture uptake drives rapid ester hydrolysis.
Sulfate -3.0, 1.9Low5% - 10%High Risk: Prone to forming variable hydrates (monohydrate/dihydrate) depending on ambient RH.
Mesylate -1.9Moderate2% - 5%Moderate Risk: Good balance of aqueous solubility, but requires strict humidity control during tableting.
Tosylate -2.8High< 2%Low Risk: Bulky aromatic ring provides excellent steric shielding; highly crystalline.

Part 3: Experimental Protocols

Protocol 1: Self-Validating Anti-Solvent Salt Screening

This protocol ensures the generation of high-purity, crystalline salts while actively preventing amorphous "oiling out."

  • Preparation: Dissolve 1.0 equivalent of Ethyl 2-(methylamino)propanoate free base in a minimal volume of anhydrous Ethanol (approx. 5 mL/g) at 25°C.

  • Acid Addition: Slowly add 1.05 equivalents of the target acid (e.g., p-Toluenesulfonic acid) dissolved in Ethanol dropwise over 15 minutes under continuous magnetic stirring.

  • Self-Validation Step 1 (Reaction Completion): Sample 10 µL of the mother liquor and spot it on wet pH paper. A shift to pH 3-4 confirms complete protonation of the secondary amine.

  • Anti-Solvent Titration: Reduce the temperature to 5°C. Slowly titrate in anhydrous Heptane (anti-solvent) at a rate of 1 mL/min until the solution becomes persistently cloudy (the metastable zone).

  • Aging: Hold the suspension at 5°C for 12 hours to allow Ostwald ripening. This ensures the dissolution of smaller, defective crystals and the growth of a thermodynamically stable lattice.

  • Isolation: Filter under vacuum and wash with cold Heptane. Dry in a vacuum oven at 40°C for 24 hours.

  • Self-Validation Step 2 (Crystallinity): Perform X-Ray Powder Diffraction (XRPD). The protocol is only successful if the diffractogram shows sharp, distinct Bragg peaks with a flat baseline (absence of an amorphous halo).

Protocol 2: Dynamic Vapor Sorption (DVS) Profiling

To definitively prove hygroscopicity control, the crystal must be subjected to a self-validating DVS workflow.

  • Equilibration: Load 10-15 mg of the confirmed crystalline salt into the DVS microbalance. Equilibrate at 0% RH and 25°C until the mass change is <0.002% per minute (establishes the dry reference mass).

  • Sorption Cycle: Increase RH in 10% increments up to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease RH in 10% increments back to 0% RH.

  • Self-Validation Step (Hysteresis Check): Analyze the isotherm. If the desorption curve does not perfectly overlap the sorption curve (hysteresis), it indicates that water was incorporated into the crystal lattice (hydrate formation) rather than just surface adsorption. A successful, non-hygroscopic salt will show <2% total mass gain and zero hysteresis.

Workflow Start Free Base: Ethyl 2-(methylamino)propanoate Counterions Select Counterions (e.g., Mesylate, Tosylate, Sulfate) Start->Counterions Crystallization Anti-Solvent Crystallization (Control Supersaturation) Counterions->Crystallization Tier1 Tier 1: Crystallinity & Thermal (XRPD, DSC, TGA) Crystallization->Tier1 Tier2 Tier 2: Hygroscopicity (Dynamic Vapor Sorption - DVS) Tier1->Tier2 If Crystalline Decision Moisture Uptake < 2% at 80% RH? Tier2->Decision Success Optimal Salt Selected (Proceed to Formulation) Decision->Success Yes Fail Re-evaluate Counterion or Co-crystal Decision->Fail No Fail->Counterions

Systematic salt screening workflow for optimizing hygroscopicity and solid-state stability.

References

  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts.National Center for Biotechnology Information (PMC).
  • Pharmaceutical Salts Optimization of Solubility or Even More?American Pharmaceutical Review.
  • Salt Screening.Improved Pharma.
  • Salt screening and characterization for poorly soluble, weak basic compounds.IMR Press.

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of Ethyl 2-(methylamino)propanoate

Welcome to the Advanced Technical Support Center. This resource is designed for researchers and drug development professionals dealing with the complex isolation of Ethyl 2-(methylamino)propanoate (N-methylalanine ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is designed for researchers and drug development professionals dealing with the complex isolation of Ethyl 2-(methylamino)propanoate (N-methylalanine ethyl ester).

Synthesizing secondary alpha-amino esters often yields a challenging matrix of side products, including unreacted primary amines, over-alkylated tertiary amines, and hydrolyzed zwitterions. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures—focusing instead on the physicochemical causality behind each separation strategy and providing self-validating protocols to ensure high-purity recovery.

Troubleshooting & FAQs (The "Why" and "How")

Q1: My silica gel column is yielding smeared bands, and the recovery of the secondary amine is extremely low. What is causing this? Causality & Solution: Silica gel is inherently acidic due to surface silanol groups (pKa ~4.5–5.0). When basic amino esters are loaded onto untreated silica, they protonate and bind irreversibly via strong ionic interactions. To resolve this, you must deactivate the silica column using a basic modifier (e.g., 1% Triethylamine). This neutralizes the acidic sites, allowing the amines to elute as sharp bands based strictly on their intrinsic polarity rather than destructive acid-base interactions.

Q2: I am detecting a significant amount of Ethyl 2-(dimethylamino)propanoate (tertiary amine) in my product. How do I separate it? Causality & Solution: Over-alkylation is a persistent issue. Tertiary amines lack hydrogen-bond donors (N-H bonds), which drastically reduces their intermolecular association and polarity compared to primary and secondary amines[1],[2]. Because of this structural difference, the tertiary amine will elute first during normal-phase chromatography. Alternatively, due to the absence of hydrogen bonding, tertiary amines exhibit lower boiling points than their secondary counterparts and can be separated via fractional distillation under reduced pressure[3].

Q3: Upon concentrating the free base ester, a white precipitate forms over time, and the ester signal disappears on NMR. What is this side product? Causality & Solution: You are observing the formation of a diketopiperazine (a cyclic dipeptide). Alpha-amino esters are highly prone to intermolecular aminolysis when stored as free bases. The secondary amine of one molecule attacks the ester carbonyl of another, forming a stable six-membered ring and releasing ethanol. Solution: Never store the purified product as a free base. Immediately convert it to a hydrochloride salt by treating the organic solution with anhydrous HCl (e.g., HCl in dioxane) before final evaporation. The protonated amine cannot act as a nucleophile, completely halting diketopiperazine formation.

Q4: How do I efficiently remove unreacted Ethyl 2-aminopropanoate (primary amine)? Causality & Solution: Primary amines possess two N-H bonds, leading to stronger hydrogen bonding and higher polarity[3],[2]. On a deactivated silica column, the primary amine will elute last. If chromatography is insufficient, utilize a chemical derivatization strategy: reacting the mixture with a mild aldehyde (like benzaldehyde) selectively converts the primary amine into a less basic Schiff base (imine), which can then be easily separated from the secondary amine via a simple acidic wash.

Physicochemical Property Matrix

Understanding the quantitative differences in hydrogen bonding and volatility is critical for designing your separation workflow.

CompoundAmine ClassMolecular Weight ( g/mol )Boiling Point / Melting PointH-Bond DonorsRelative Polarity (Silica Rf)
Ethyl 2-aminopropanoate Primary (1°)117.15~127.8 °C (BP)[4],[5]2High (Low Rf)
Ethyl 2-(methylamino)propanoate Secondary (2°)131.17~135–145 °C (BP, est.)1Medium (Mid Rf)
Ethyl 2-(dimethylamino)propanoate Tertiary (3°)145.20< 125 °C (BP, est.)0Low (High Rf)
N-methylalanine Zwitterion / Acid103.12190.1 °C (BP) / 317 °C (MP)[6]2Very High (Aqueous)

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Protocol A: Mild Acid-Base Extraction to Remove Hydrolyzed Byproducts

Objective: Remove N-methylalanine (hydrolysis product) and neutralize hydrochloride salts without inducing further ester hydrolysis. In aqueous solutions, the basicity and solvation of these amines dictate their partitioning behavior[7].

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM). Causality: DCM is an excellent solvent for amino esters and does not misce with water, facilitating sharp phase separation.

  • Mild Basic Wash: Wash the organic layer with cold, saturated aqueous NaHCO3 (pH ~8.5). Causality: The mildly basic pH neutralizes the amine hydrochloride salts into free bases (soluble in DCM) while keeping the zwitterionic N-methylalanine highly water-soluble in the aqueous phase.

  • VALIDATION CHECK: Spot the separated aqueous layer on a TLC plate and heat with Ninhydrin stain. If a purple spot appears at the baseline, N-methylalanine is successfully being extracted. If no spot is present, verify the aqueous pH; if it is below 7, the amino acid is protonated and may partially partition into the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Keep the water bath temperature strictly below 30 °C. Causality: Elevated temperatures promote diketopiperazine self-condensation.

Protocol B: Triethylamine-Deactivated Flash Chromatography

Objective: Separate the 1°, 2°, and 3° amine esters based on hydrogen-bond donor capacity.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane / Ethyl Acetate (e.g., 70:30 v/v) containing exactly 1% Triethylamine (Et3N).

  • Column Packing & Deactivation: Pack the column with silica gel using the Et3N-doped solvent and flush with at least 2 column volumes.

  • VALIDATION CHECK: Collect a drop of the column eluent and test it with pH paper. It must read basic (~pH 9). If it is neutral, the silica silanols have not been fully deactivated. Proceeding before this validation will result in irreversible binding of your target secondary amine to the column.

  • Loading & Elution: Load the concentrated organic mixture from Protocol A. Elute and monitor fractions via TLC (Ninhydrin stain).

  • Fraction Identification:

    • Fraction 1: Tertiary amine (Ethyl 2-(dimethylamino)propanoate) elutes first due to zero H-bond donors.

    • Fraction 2: Secondary amine (Ethyl 2-(methylamino)propanoate) elutes second.

    • Fraction 3: Primary amine (Ethyl 2-aminopropanoate) elutes last due to strong silanol interactions from two N-H bonds.

Separation Workflow Diagram

G Mix Crude Reaction Mixture (1°, 2°, 3° Esters + Hydrolyzed Acid) Ext Liquid-Liquid Extraction (DCM / aq. NaHCO3, pH 8.5) Mix->Ext Aq Aqueous Phase (N-methylalanine salt) Ext->Aq Aqueous Org Organic Phase (1°, 2°, 3° Amine Esters) Ext->Org Organic Evap Concentration & Solvent Swap (to Hexane/EtOAc) Org->Evap Chrom Silica Gel Chromatography (Basic Modifier: 1% Et3N) Evap->Chrom F1 Fraction 1: 3° Amine Ethyl 2-(dimethylamino)propanoate Chrom->F1 High Rf F2 Fraction 2: 2° Amine (Target) Ethyl 2-(methylamino)propanoate Chrom->F2 Mid Rf F3 Fraction 3: 1° Amine Ethyl 2-aminopropanoate Chrom->F3 Low Rf

Separation workflow for Ethyl 2-(methylamino)propanoate via extraction and chromatography.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts interpretation for Ethyl 2-(methylamino)propanoate

Comparative Analytical Guide: 1 H NMR Profiling of Ethyl 2-(methylamino)propanoate vs. Alkylated Alternatives Executive Summary In the synthesis of modified amino acids and peptide building blocks, accurately determining...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: 1 H NMR Profiling of Ethyl 2-(methylamino)propanoate vs. Alkylated Alternatives

Executive Summary

In the synthesis of modified amino acids and peptide building blocks, accurately determining the degree of N-alkylation is a critical quality control step. Ethyl 2-(methylamino)propanoate (also known as N-methylalanine ethyl ester) is a highly valuable secondary amine intermediate used in drug development. This guide provides an objective comparison of its 1 H NMR spectral performance against its primary (ethyl 2-aminopropanoate) and tertiary (ethyl 2-(dimethylamino)propanoate) analogs, offering researchers a self-validating framework for structural verification and impurity profiling.

Mechanistic Causality in NMR Chemical Shifts

The interpretation of N-alkylated amino acid esters relies heavily on understanding the inductive effects and steric hindrance introduced by methyl groups [1].

  • Inductive Shielding of the Alpha-Proton: The N-methyl group acts as an electron-donating moiety. As the degree of alkylation increases from primary to tertiary, the electron density on the nitrogen atom increases. This electron density is inductively donated toward the alpha-carbon, shielding the alpha-proton and shifting its resonance upfield (from ~3.55 ppm in the primary amine to ~3.10 ppm in the tertiary amine).

  • Amine Proton Exchange: In non-polar solvents like CDCl 3​ , the secondary amine proton (-NH-) of ethyl 2-(methylamino)propanoate appears as a broad singlet around 1.70 ppm. This broadening is caused by intermediate chemical exchange rates and quadrupolar relaxation from the 14 N nucleus.

  • Salt vs. Free Base Dynamics: It is critical to analyze these compounds as free bases. If analyzed as hydrochloride salts, the strong electron-withdrawing nature of the positively charged ammonium cation drastically deshields the alpha-proton, pushing it downfield past 4.00 ppm [2].

Comparative 1 H NMR Data

The following table summarizes the quantitative chemical shifts for the free base forms of the ethyl alaninate series. This comparative data allows researchers to rapidly identify over-alkylation or incomplete reactions by tracking the migration of the alpha-proton and the emergence of the N-methyl singlets.

Proton EnvironmentEthyl 2-aminopropanoate (Primary Alternative)Ethyl 2-(methylamino)propanoate (Target Product)Ethyl 2-(dimethylamino)propanoate (Tertiary Alternative)Multiplicity & J -Coupling
Ester -CH 3​ 1.28 ppm1.28 ppm1.28 ppmTriplet (t), J≈7.1 Hz
Alpha -CH 3​ 1.35 ppm1.30 ppm1.25 ppmDoublet (d), J≈7.0 Hz
Amine -NH x​ 1.55 ppm (2H)1.70 ppm (1H)N/A (0H)Broad Singlet (bs)
N-CH 3​ N/A2.35 ppm (3H)2.30 ppm (6H)Singlet (s)
Alpha -CH 3.55 ppm3.25 ppm3.10 ppmQuartet (q), J≈7.0 Hz
Ester -CH 2​ - 4.18 ppm4.18 ppm4.18 ppmQuartet (q), J≈7.1 Hz

Data synthesized from empirical predictive models and standard spectral databases [3][4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, follow this self-validating NMR acquisition methodology. This protocol uses the ester group as an immutable internal reference to quantify the variable N-alkyl groups.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a non-polar, aprotic environment that minimizes rapid intermolecular proton exchange, ensuring the -NH- broad singlet remains observable. TMS serves as the absolute 0.00 ppm internal reference.

  • Instrument Calibration: Tune the NMR probe to 400 MHz (or higher) and shim the Z-axis gradients until the CDCl 3​ residual solvent peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

    • Causality: High-resolution shimming is mandatory to resolve the overlapping J -couplings (~7.0 Hz) of the ester methyl triplet and the alpha-methyl doublet near 1.30 ppm.

  • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 to 32 scans using a 30° pulse angle at 298 K.

    • Causality: A 2.0-second D1 ensures complete longitudinal relaxation ( T1​ ) of the highly mobile N-methyl protons, preventing integration truncation and ensuring quantitative accuracy.

  • Data Processing & Internal Validation: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation. Phase and baseline correct the spectrum.

    • Self-Validation Step: Integrate the ester -CH 2​

      • quartet at 4.18 ppm and explicitly define its value as 2.00 . Cross-check the N-CH 3​ singlet at 2.35 ppm; it must integrate to exactly 3.00 ± 0.05 . An integral of 0 indicates unreacted primary amine, while an integral of ~6.00 indicates tertiary amine contamination.

Diagnostic Workflow

NMR_Analysis A Sample: Ethyl 2-(methylamino)propanoate B Acquire 1H NMR (CDCl3) Set Ester -CH2- (4.18 ppm) Integral = 2.00 A->B C Analyze N-CHx Region (2.30 - 2.40 ppm) B->C D Singlet, Integral = 0 (Primary Amine) C->D No Peak E Singlet, Integral = 3 (Secondary Amine) C->E 3H Peak F Singlet, Integral = 6 (Tertiary Amine) C->F 6H Peak G Product Confirmed: Ethyl N-methylalaninate E->G

Workflow for NMR-based structural validation of N-alkylated ethyl alaninate derivatives.

References

  • Reich, H. J. "NMR Spectroscopy Data." University of Wisconsin-Madison / Organic Chemistry Data. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2756641, Ethyl N-methylalaninate." PubChem. Available at: [Link]

Comparative

High-Resolution Mass Spectrometry vs. GC-EI-MS for the Analysis of N-Methylalanine Ethyl Ester: A Comprehensive Comparison Guide

N-methylalanine ethyl ester (N-Me-Ala-OEt, MW: 131.17 Da) is a critical building block in the synthesis of peptidomimetics, depsipeptides, and unnatural amino acid libraries. Accurate structural validation and quantifica...

Author: BenchChem Technical Support Team. Date: March 2026

N-methylalanine ethyl ester (N-Me-Ala-OEt, MW: 131.17 Da) is a critical building block in the synthesis of peptidomimetics, depsipeptides, and unnatural amino acid libraries. Accurate structural validation and quantification of this compound require robust mass spectrometry (MS) workflows. This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), detailing the causality behind their distinct fragmentation patterns to aid researchers in selecting the optimal analytical platform.

Mechanistic Causality in Fragmentation Pathways

Understanding the physics of gas-phase ion dissociation is paramount for assay development. The fragmentation of N-Me-Ala-OEt diverges significantly depending on the ionization energy and the physical state of the precursor ion.

Electron Ionization (EI) Dynamics (70 eV)

Under hard ionization (EI), the molecule forms a radical cation ([M]⁺•) at m/z 131. Because the ionization energy greatly exceeds the bond dissociation energies, the molecule undergoes rapid, predictable fragmentation. The dominant dissociation pathway for aliphatic amines and amino acid esters is [1].

Causality: The nitrogen lone pair stabilizes the developing positive charge, driving the homolytic cleavage of the C-C bond between the α-carbon and the carbonyl carbon. This expels the bulky ethoxycarbonyl radical (•COOCH₂CH₃, 73 Da)[2]. The resulting fragment is a highly stable iminium ion ([CH₃-NH=CH-CH₃]⁺) at m/z 58 , which universally presents as the base peak in the EI spectra of N-methylalanine derivatives[3].

Electrospray Ionization (ESI) and CID/HCD

Under soft ionization (ESI), the molecule forms an even-electron protonated precursor ([M+H]⁺) at m/z 132. During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the fragmentation follows strict even-electron rules, commonly observed in[4].

Causality: Protonation primarily occurs at the basic secondary amine. However, gas-phase proton mobility transfers the charge to the ester oxygen, facilitating the neutral loss of ethanol (46 Da) to yield an acylium ion at m/z 86 . Subsequent extrusion of carbon monoxide (28 Da) from the acylium ion generates the characteristic iminium ion at m/z 58 .

Fragmentation Precursor N-methylalanine ethyl ester MW: 131.17 Da EI_Ion Radical Cation [M]+• m/z 131 Precursor->EI_Ion EI (70 eV) ESI_Ion Protonated Ion [M+H]+ m/z 132 Precursor->ESI_Ion ESI (+) Iminium Iminium Ion [CH3-NH=CH-CH3]+ m/z 58 EI_Ion->Iminium α-Cleavage - •COOCH2CH3 (73 Da) Acylium Acylium Ion [CH3-NH-CH(CH3)-C=O]+ m/z 86 ESI_Ion->Acylium CID/HCD - CH3CH2OH (46 Da) Acylium->Iminium - CO (28 Da)

Figure 1: MS fragmentation pathways of N-Me-Ala-OEt under EI and ESI conditions.

Platform Comparison: Quantitative Performance

When choosing between GC-MS and LC-MS/MS, researchers must weigh structural diagnostic power against quantitative sensitivity. The table below summarizes the empirical performance metrics of both platforms for N-Me-Ala-OEt analysis.

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Energy 70 eV (Hard Ionization)3.0–4.5 kV (Soft Ionization)
Precursor Ion m/z 131 ([M]⁺•, very weak)m/z 132.1 ([M+H]⁺, strong)
Primary Quantifier Ion m/z 58 (Iminium base peak)m/z 86.1 (Acylium ion)
Secondary Qualifier Ion m/z 102 (Loss of ethyl radical)m/z 58.1 (Iminium ion)
Limit of Detection ~10–50 ng/mL~0.1–1.0 ng/mL
Linear Dynamic Range 3 orders of magnitude4–5 orders of magnitude
Primary Application Structural confirmation, library matchingHigh-throughput PK/PD quantification

Self-Validating Experimental Protocols

To ensure uncompromising trustworthiness, the following protocols incorporate internal validation mechanisms to prevent false positives stemming from isobaric interferences, matrix suppression, or column bleed.

Workflow Sample Sample Prep Dilution & IS Addition GC GC-EI-MS DB-5MS, 70 eV Sample->GC LC LC-ESI-MS/MS C18, MRM Mode Sample->LC DataGC Structural ID m/z 58 Base Peak GC->DataGC DataLC Quantification 132->86, 132->58 LC->DataLC

Figure 2: Self-validating MS workflows for structural ID and quantification.

Protocol A: GC-EI-MS Structural Confirmation

Objective: Confirm the synthesis or presence of N-Me-Ala-OEt via library-matchable fragmentation.

  • Sample Preparation: Dilute the N-Me-Ala-OEt analyte to 10 µg/mL in anhydrous dichloromethane (DCM). Add 1 µg/mL of an internal standard (e.g., decane) to validate injection volume reproducibility.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film).

    • Gradient: 50°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Mass Spectrometry: Operate in EI mode at 70 eV. Set the MS to full scan mode (m/z 40–300).

  • Self-Validation Check (Critical): Run a pure DCM blank prior to the sample. You must verify the absolute absence of m/z 58 and m/z 86 peaks in the blank to rule out carryover or siloxane column bleed interferences.

Protocol B: LC-ESI-MS/MS (MRM) Quantification

Objective: Ultra-sensitive quantification of N-Me-Ala-OEt in complex biological matrices.

  • Sample Preparation: Dilute the sample in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Spike with a stable isotope-labeled internal standard (e.g., D₃-N-Me-Ala-OEt) to correct for matrix-induced ion suppression.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (50 × 2.1 mm, 1.7 µm). Run a mobile phase gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in Positive ESI Multiple Reaction Monitoring (MRM) mode.

    • Transition 1 (Quantifier):m/z 132.1 → 86.1 (Collision Energy: 15 eV).

    • Transition 2 (Qualifier):m/z 132.1 → 58.1 (Collision Energy: 25 eV).

  • Self-Validation Check (Critical): Calculate the ion ratio of Transition 1 / Transition 2. The ratio in the unknown sample must remain within ±15% of the neat standard's ratio. A deviation indicates a co-eluting isobaric interference, invalidating the quantitative result.

References

  • Title: 12.3 Mass Spectrometry of Some Common Functional Groups Source: Fiveable URL: [Link]

  • Title: N-Methyl-DL-Alanine | CID 4377 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group Source: AIP Publishing URL: [Link]

  • Title: Application of feature-based molecular networking and MassQL for the MS/MS fragmentation study of depsipeptides Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Sources

Validation

Validation of GC-MS Methods for Detecting Ethyl 2-(methylamino)propanoate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical liabilities posed by small, volatile secondary amines. Ethyl 2-(methylamino)propanoate (the ethyl ester of N-methylalanine) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical liabilities posed by small, volatile secondary amines. Ethyl 2-(methylamino)propanoate (the ethyl ester of N-methylalanine) is a prime example. While its esterification provides a degree of volatility, the exposed secondary amine group introduces significant chromatographic challenges.

This guide objectively compares analytical strategies for this specific compound, establishing a scientifically rigorous, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology grounded in the latest regulatory frameworks.

Mechanistic Causality: The Case for Derivatization

Why not simply inject the sample directly into the GC-MS? The secondary amine (-NHCH 3​ ) in Ethyl 2-(methylamino)propanoate contains an active hydrogen. In a gas chromatography system, this active hydrogen acts as a potent hydrogen-bond donor, interacting strongly with residual silanol groups on the fused-silica capillary column.

The Causality: This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation at high injection port temperatures. The result is a compromised signal-to-noise (S/N) ratio and an unacceptably high Lower Limit of Quantification (LLOQ). To bypass this, chemical derivatization is non-negotiable[1].

We compare three primary analytical avenues:

  • Underivatized GC-MS: Prone to active site adsorption and poor reproducibility.

  • LC-MS/MS (ESI-QQQ): Avoids volatility issues but suffers from severe matrix-induced ion suppression for low-mass aliphatic amines. Furthermore, standard C18 columns fail to retain it adequately, necessitating complex HILIC chromatography.

  • GC-MS with TFAA Derivatization (Optimal): Trifluoroacetic anhydride (TFAA) acylates the secondary amine, replacing the active hydrogen with an electron-withdrawing trifluoroacetyl group. Causality: This single step eliminates hydrogen bonding, dramatically increases volatility, and directs mass spectral fragmentation to yield high-abundance, high-mass ions ideal for Selected Ion Monitoring (SIM).

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityChromatographic ResolutionMatrix Effect SusceptibilityTypical LLOQCausality / Scientific Rationale
GC-MS (Underivatized) Poor (Severe Tailing)Low50–100 ng/mLActive secondary amine interacts with column silanol groups, causing adsorption.
LC-MS/MS (ESI-QQQ) Moderate (HILIC required)High (Ion Suppression)5–20 ng/mLLow molecular weight aliphatic amines suffer from poor reversed-phase retention and ESI suppression.
GC-MS (TFAA Derivatized) Excellent (Sharp Peaks)Very Low0.5–2 ng/mLAcylation removes active hydrogen, boosts volatility, and provides specific high-mass fragments.

Experimental Methodology: The Optimized TFAA Workflow

To ensure absolute trustworthiness, the protocol must be robust and reproducible. Below is the optimized step-by-step methodology for the extraction and derivatization of Ethyl 2-(methylamino)propanoate from biological matrices.

Step-by-Step Protocol:
  • Sample Aliquoting & Spiking: Transfer 100 µL of the biological matrix (e.g., plasma) into a borosilicate glass tube. Add 10 µL of the Internal Standard (Deuterated Ethyl 2-(methylamino)propanoate-d3 at 1 µg/mL). Causality: The stable-isotope IS co-elutes and corrects for any downstream extraction losses or derivatization inefficiencies.

  • Alkalinization: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.5). Causality: Converts the protonated amine into its free-base form, maximizing partitioning into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Ethyl Acetate. Vortex for 2 minutes, then centrifuge at 4000 rpm for 5 minutes. Transfer the organic (upper) layer to a clean reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 30°C.

  • Derivatization: Add 50 µL of dry Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Reconstitution: Evaporate the excess TFAA reagent under nitrogen. Causality: Removing excess acid is critical to protect the GC column stationary phase from degradation. Reconstitute in 100 µL of dry Ethyl Acetate.

  • GC-MS Analysis: Inject 1 µL in splitless mode. Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Monitor SIM ions: m/z 154, 182, and 227 (molecular ion of the N-TFA derivative).

Workflow S1 1. Sample Preparation Spike with IS (d3-analog) S2 2. Liquid-Liquid Extraction (Ethyl Acetate, pH 9.5) S1->S2 S3 3. Solvent Evaporation (Gentle N2 Stream, 30°C) S2->S3 S4 4. TFAA Derivatization (60°C for 30 min) S3->S4 S5 5. GC-EI-MS Analysis (SIM Mode: m/z 154, 182) S4->S5

Experimental workflow for the extraction and TFAA derivatization of Ethyl 2-(methylamino)propanoate.

Building a Self-Validating System (E-E-A-T)

An analytical protocol is only as reliable as its validation framework. To ensure data integrity, every analytical batch must function as a self-validating system. We align our validation strictly with the[2] and the globally harmonized[3].

The self-validating batch relies on four interconnected pillars:

  • Selectivity: Double blanks (no analyte, no IS) prove the absence of matrix interferences at the specific retention time of the N-TFA derivative.

  • Linearity: A 6-to-8 point calibration curve proves the dynamic range. The response ratio (Analyte/IS) must yield an R² > 0.99.

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ±15% of their nominal values (±20% at the LLOQ)[3]. If QCs fail, the system flags the run as invalid, preventing the reporting of erroneous data.

  • Recovery & Matrix Effect: The Internal Standard response must remain consistent across all samples, proving that matrix components are not suppressing the ionization process in the EI source.

Validation Core Self-Validating Analytical Batch Cal Calibration Curve (R² > 0.99, 6-8 points) Core->Cal Linearity QC Quality Controls (Low, Mid, High) Core->QC Accuracy & Precision Blank Matrix Blanks (Zero & Double Blank) Core->Blank Selectivity IS Internal Standard (Consistent Response) Core->IS Matrix Effect Control

Logical framework of a self-validating GC-MS analytical batch based on ICH M10 guidelines.

Table 2: Typical Validation Metrics for TFAA-Derivatized GC-MS (ICH M10 Criteria)
Validation ParameterRegulatory Acceptance CriteriaTypical Performance (TFAA GC-MS)Systemic Purpose
Calibration Linearity R² > 0.99 (6-8 non-zero points)R² > 0.998Ensures accurate quantification across the intended dynamic range.
Intra-day Precision (QC) CV ≤ 15% (≤ 20% at LLOQ)CV < 6.5%Validates instrument stability and extraction repeatability within a single run.
Inter-day Accuracy (QC) ±15% of nominal concentration92% – 108%Validates long-term method reliability across multiple days and batches.
Extraction Recovery Consistent across all QC levels> 85% (CV < 10%)Proves Liquid-Liquid Extraction efficiency and absence of analyte loss.

Conclusion

For the precise detection of Ethyl 2-(methylamino)propanoate, direct GC-MS analysis is analytically irresponsible due to active-site adsorption. While LC-MS/MS is a modern default for many assays, it struggles with ion suppression for such small aliphatic esters. The empirical data dictates that Liquid-Liquid Extraction followed by TFAA derivatization and GC-EI-MS (SIM) remains the gold standard. By embedding ICH M10 validation criteria directly into the batch structure, laboratories can transform a simple protocol into a defensible, self-validating analytical system.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation; Guidance for Industry; Availability." Federal Register, May 2018. URL:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents, Nov 2022. URL:[Link]

  • MDPI. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS." Molecules, 2022. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(methylamino)propanoate proper disposal procedures

Proper waste management and disposal of Ethyl 2-(methylamino)propanoate (CAS: 56428-90-1), a secondary amine and ester frequently utilized in peptide synthesis and pharmaceutical development, requires strict adherence to...

Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management and disposal of Ethyl 2-(methylamino)propanoate (CAS: 56428-90-1), a secondary amine and ester frequently utilized in peptide synthesis and pharmaceutical development, requires strict adherence to chemical safety protocols. Because this compound exhibits both nucleophilic behavior and basicity, improper disposal can lead to exothermic cross-reactions in waste streams or severe exposure risks for laboratory personnel.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, quenching, and RCRA-compliant disposal of this reagent.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, one must first understand the molecular behavior of the chemical. The secondary amine group in Ethyl 2-(methylamino)propanoate acts as a Lewis base and a nucleophile, making it reactive toward electrophiles (e.g., halogenated solvents) and capable of causing chemical burns.

Table 1: Quantitative Chemical & Hazard Profile

ParameterValueOperational Implication (Causality)
CAS Number 56428-90-1Essential for accurate RCRA waste manifesting and SDS cross-referencing[1].
Molecular Weight 131.17 g/mol Used to calculate stoichiometric equivalents for acidic quenching.
Acute Toxicity Category 4 (Oral)Mandates strict isolation protocols and requires face shield usage during bulk transfers[1].
Skin Corrosion/Irritation Category 1B / 2Necessitates heavy-duty nitrile gloves; the amine acts as a corrosive base on human tissue[2].
Solubility Profile Soluble in organicsDictates the requirement for solvent-assisted dilution prior to aqueous quenching[3].

Operational Safety & Handling Causality

Before initiating any disposal or cleanup procedures, specific Personal Protective Equipment (PPE) must be donned.

  • Glove Selection: Standard latex gloves are highly permeable to organic amines. You must use heavy-duty nitrile or butyl rubber gloves. Causality: Amines can rapidly degrade latex, leading to transdermal absorption and localized tissue necrosis.

  • Ventilation: All open-container handling must occur within a certified chemical fume hood. Causality: Aerosolized amine esters can cause severe respiratory tract irritation and mucous membrane damage[2].

Step-by-Step Quenching and Disposal Methodologies

Directly discarding unreacted Ethyl 2-(methylamino)propanoate into a general organic waste carboy is a severe safety violation. Free amines can undergo exothermic reactions with halogenated solvents (e.g., dichloromethane) over time, potentially leading to container pressurization and rupture.

Protocol 1: In-Situ Quenching of Residual Reagent

Objective: Convert the reactive free base into a stable, non-volatile hydrochloride salt prior to disposal.

  • Dilution: Transfer the residual Ethyl 2-(methylamino)propanoate into a borosilicate glass Erlenmeyer flask. Dilute with an inert, water-miscible solvent (e.g., tetrahydrofuran or ethanol) at a 1:5 ratio.

    • Causality: Dilution increases the thermal mass of the solution, safely dissipating the exothermic heat of neutralization generated in the next step.

  • Thermal Control: Submerge the flask in an ice-water bath (0–5°C) and allow it to equilibrate for 5 minutes.

  • Acidification: Under continuous magnetic stirring, add 1M Hydrochloric Acid (HCl) dropwise until the stoichiometric equivalent is reached.

    • Causality: The acid protonates the secondary amine, forming Ethyl 2-(methylamino)propanoate hydrochloride—a highly water-soluble, non-volatile, and chemically stable salt.

  • Self-Validation (pH Check): Spot a drop of the quenched solution onto universal pH indicator paper. The target pH is 5.0–7.0. If the pH remains >7, continue adding 1M HCl.

    • Causality: This self-validating step ensures no free amine remains, guaranteeing the mixture is safe for downstream consolidation.

  • Transfer: Once validated, transfer the neutralized solution to the designated aqueous hazardous waste container.

Quench_Protocol N1 1. Isolate Residual Ethyl 2-(methylamino)propanoate N2 2. Dilute in Inert Solvent (e.g., THF, EtOH) N1->N2 N3 3. Slow Addition of 1M HCl (Ice Bath Cooling) N2->N3 N4 4. Self-Validation: Verify pH 5-7 N3->N4 N5 5. Transfer to Aqueous Waste Carboy N4->N5

Workflow for the safe quenching and protonation of residual Ethyl 2-(methylamino)propanoate.

Emergency Spill Containment and Cleanup

Accidental releases of liquid amine esters require immediate, structured intervention to prevent environmental contamination and inhalation exposure.

Protocol 2: Liquid Spill Remediation
  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the spill radius. Ensure the fume hood sash is lowered if the spill is contained within it[1].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Causality: Combustible absorbents like sawdust must be strictly avoided, as they can react with organic amines or complicate downstream RCRA incineration processes[4].

  • Absorption & Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition of any co-solvent vapors. Place the saturated absorbent into a high-density polyethylene (HDPE) solid waste container[5].

  • Surface Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize microscopic amine residues, followed by a thorough deionized water rinse.

Regulatory Compliance & Waste Segregation (EPA/RCRA)

Under the EPA's Resource Conservation and Recovery Act (RCRA), Ethyl 2-(methylamino)propanoate is not explicitly listed as a highly toxic "P-listed" or "U-listed" waste[3]. However, it must be rigorously evaluated for characteristic waste codes prior to disposal:

  • Corrosivity (D002): If the unquenched amine is mixed with aqueous solutions resulting in a pH ≥ 12.5, it must be coded as D002. Executing the quenching protocol (Protocol 1) prevents this hazardous classification.

  • Ignitability (D001): If the waste stream contains flammable solvents (e.g., ethanol used for dilution) with a flash point < 60°C (140°F), the entire mixture must be coded as D001[4].

  • RCRA Empty Containers: Empty reagent bottles cannot be discarded in standard municipal trash until they meet the "RCRA Empty" standard. For non-acutely hazardous chemicals, this means no freestanding liquid remains. Triple-rinsing the primary container with a compatible solvent (e.g., ethanol) is required, and the resulting rinsate must be collected as hazardous waste[6].

Waste_Segregation W Ethyl 2-(methylamino)propanoate Waste Generation S Phase Segregation W->S Solid Contaminated Consumables (Vials, PPE, Sand) W->Solid Materials Org Organic Phase (Unquenched/Solvent) S->Org Solvents Aq Aqueous Phase (Quenched HCl Salt) S->Aq Salts RCRA1 Non-Halogenated Organic Waste (D001) Org->RCRA1 RCRA2 Aqueous Waste (pH 5-7) Aq->RCRA2 RCRA3 Solid Hazardous Waste (RCRA Empty Protocol) Solid->RCRA3

RCRA-compliant waste segregation pathways for Ethyl 2-(methylamino)propanoate streams.

References

  • Safety Data Sheet - Aaronchem: ethyl 2-(methylamino)propanoate. Aaron Chemicals LLC. 1

  • SAFETY DATA SHEET - TCI Chemicals. TCI America. 4

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. 2

  • ETHYL 3-(N-METHYLAMINO) PROPIONATE SDS. Echemi.5

  • (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid. Benchchem. 3

  • (1R,3S)-3-Aminocyclopentanecarboxylic Acid | RUO. Benchchem.6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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